4'-Hydroxynordiazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHIBVZUJQMFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938193 | |
| Record name | 4-(7-Chloro-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17270-12-1 | |
| Record name | 4'-Hydroxydesmethyldiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Chloro-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYDESOXYDEMOXEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4S7R2H85B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxynordiazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-hydroxynordiazepam, a significant metabolite of several benzodiazepine drugs. The document details a potential synthetic pathway, outlines key experimental protocols, and presents a thorough characterization of the compound through various analytical techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, chemically known as 7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a pharmacologically active metabolite of several widely prescribed benzodiazepines, including diazepam, chlordiazepoxide, and prazepam. Its formation in the body occurs through the hydroxylation of nordiazepam. Understanding the synthesis and properties of this metabolite is crucial for metabolism studies, forensic analysis, and the development of new therapeutic agents with potentially improved pharmacological profiles.
Synthesis of this compound
While this compound is primarily known as a metabolite, a plausible laboratory synthesis can be conceptualized based on established benzodiazepine synthesis routes. A potential synthetic approach involves the reaction of a suitably substituted aminobenzophenone with an amino acid derivative, followed by cyclization.
A proposed synthetic pathway commences with the Friedel-Crafts acylation of 4-chloroaniline with 4-hydroxybenzoyl chloride to yield 2-amino-5-chloro-4'-hydroxybenzophenone. This intermediate can then be reacted with a glycine equivalent, such as chloroacetyl chloride, to form an amide. Subsequent treatment with a base would induce cyclization to afford this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-amino-5-chloro-4'-hydroxybenzophenone
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 4-chloroaniline.
-
Slowly add 4-hydroxybenzoyl chloride to the mixture at a controlled temperature.
-
After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(2-chloroacetamido)-5-chloro-4'-hydroxybenzophenone
-
Dissolve the 2-amino-5-chloro-4'-hydroxybenzophenone in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath and add a base (e.g., triethylamine).
-
Slowly add chloroacetyl chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve the 2-(2-chloroacetamido)-5-chloro-4'-hydroxybenzophenone in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium hydroxide solution) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the this compound by column chromatography or recrystallization.
Characterization of this compound
The structural elucidation and purity assessment of synthesized this compound require a combination of spectroscopic and physical characterization techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ |
| Molecular Weight | 286.71 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO (predicted) |
3.1. Spectroscopic Data
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons (multiple signals), -CH₂- group (singlet), -NH- group (broad singlet), phenolic -OH (singlet). |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (multiple signals in the range of 115-160 ppm), methylene carbon (~45 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 286, with a characteristic isotopic pattern for one chlorine atom. |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch (~1680 cm⁻¹), N-H stretch (~3200 cm⁻¹), O-H stretch (~3300 cm⁻¹), C-Cl stretch (~750 cm⁻¹). |
Experimental Protocol: Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
-
Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Melting Point: The melting point should be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
Signaling Pathways and Biological Activity
As a metabolite of benzodiazepines, this compound is expected to exert its pharmacological effects primarily through the modulation of the gamma-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAₐ receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and anticonvulsant effects. The presence of the hydroxyl group may influence its binding affinity and pharmacokinetic properties compared to its parent compound, nordiazepam.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a viable method for its laboratory preparation, and the detailed characterization plan ensures the confirmation of its structure and purity. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and toxicology, facilitating further investigation into the properties and potential applications of this important benzodiazepine metabolite. Further experimental validation of the proposed synthesis and comprehensive spectral analysis are encouraged to build upon this foundational guide.
The Metabolic Journey of Diazepam: An In-depth Technical Guide to the Formation of 4'-Hydroxynordiazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of diazepam, with a specific focus on the formation of its hydroxylated metabolite, 4'-hydroxynordiazepam. This document delves into the enzymatic processes, quantitative data, and experimental methodologies relevant to the study of this metabolic route.
Introduction to Diazepam Metabolism
Diazepam, a widely prescribed benzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of diazepam results in the formation of several pharmacologically active and inactive metabolites. The major metabolic pathways are N-demethylation and 3-hydroxylation.[1][2] N-demethylation, primarily catalyzed by CYP2C19 and CYP3A4, leads to the formation of nordiazepam (desmethyldiazepam).[3][4] Concurrently, CYP3A4 mediates the 3-hydroxylation of diazepam to produce temazepam.[4] Nordiazepam, a major active metabolite, is subsequently hydroxylated to oxazepam by CYP3A4.[3]
While N-demethylation and 3-hydroxylation are the principal metabolic routes, aromatic hydroxylation of the diazepam molecule also occurs, leading to the formation of phenolic metabolites. This guide specifically focuses on the pathway leading to this compound, a metabolite resulting from the hydroxylation of the C-phenyl ring of nordiazepam.
The this compound Metabolic Pathway
The formation of this compound from diazepam is a multi-step process. First, diazepam is N-demethylated to nordiazepam. Subsequently, nordiazepam undergoes aromatic hydroxylation at the 4'-position of the phenyl group to yield this compound.
While the formation of 4'-hydroxydiazepam and this compound has been identified, the specific human cytochrome P450 enzyme responsible for the 4'-hydroxylation of nordiazepam is not definitively established in the current literature. However, studies in rats have shown that CYP2D1 is responsible for the aromatic hydroxylation of diazepam to 4'-hydroxydiazepam. This suggests that a corresponding CYP enzyme, potentially from the same family, may be involved in the 4'-hydroxylation of nordiazepam in humans.
Quantitative Analysis
Quantitative data on the enzyme kinetics for the formation of this compound in humans is limited in publicly available literature. The following table summarizes the known kinetic parameters for the primary metabolic pathways of diazepam.
| Substrate | Metabolite | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Source |
| Diazepam | Nordiazepam | Human Liver Microsomes | 100 - 400 | Varies (6-fold) | [1] |
| Diazepam | Temazepam | Human Liver Microsomes | 100 - 400 | Varies (15-fold) | [1] |
| Diazepam | Nordiazepam | Recombinant CYP3A4 | Sigmoidal Kinetics | - | [5][6] |
| Diazepam | Temazepam | Recombinant CYP3A4 | Sigmoidal Kinetics | - | [5][6] |
Note: The formation kinetics for both nordiazepam and temazepam from diazepam in human liver microsomes have been reported to be atypical and consistent with substrate activation, often following sigmoidal kinetics rather than classical Michaelis-Menten kinetics.[2]
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.
In Vitro Metabolism of Nordiazepam using Human Liver Microsomes
This protocol is designed to investigate the formation of this compound from nordiazepam in a controlled in vitro system.
Objective: To identify and quantify the formation of this compound upon incubation of nordiazepam with human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Nordiazepam
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and nordiazepam at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by a validated analytical method, such as LC-MS/MS.
Analytical Method for Quantification of this compound
A sensitive and specific analytical method is crucial for the accurate quantification of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized for maximum sensitivity and selectivity.
Sample Preparation:
-
Protein precipitation of the in vitro incubation samples as described in the previous protocol.
-
Evaporation of the supernatant and reconstitution in the initial mobile phase for injection.
Conclusion
The metabolic pathway of diazepam leading to the formation of this compound involves an initial N-demethylation to nordiazepam, followed by aromatic hydroxylation. While the existence of this metabolite is known, particularly from studies in animal models, the specific human CYP enzyme responsible for the 4'-hydroxylation of nordiazepam and the quantitative kinetics of this reaction require further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore this metabolic pathway in more detail, contributing to a more complete understanding of diazepam's biotransformation and its potential clinical implications. Further studies utilizing recombinant human CYP enzymes and advanced analytical techniques will be instrumental in elucidating the precise mechanisms and significance of this compound formation in humans.
References
- 1. Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 mediated metabolism of diazepam in human and rat: involvement of human CYP2C in N-demethylation in the substrate concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multisite kinetic models for CYP3A4: simultaneous activation and inhibition of diazepam and testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigmoidal kinetic model for two co-operative substrate-binding sites in a cytochrome P450 3A4 active site: an example of the metabolism of diazepam and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of 4'-Hydroxynordiazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of 4'-hydroxynordiazepam, a metabolite of the widely prescribed benzodiazepine, diazepam. While direct in vitro studies on the metabolism of this compound are not extensively available in current scientific literature, this document extrapolates its metabolic fate based on the well-established biotransformation pathways of its parent compound, diazepam, and analogous hydroxylated benzodiazepines. This guide will detail the enzymatic formation of this compound and its probable subsequent metabolic pathways, primarily focusing on glucuronidation. Detailed experimental protocols for studying benzodiazepine metabolism in vitro are also provided, along with data tables summarizing key enzymatic players and their roles. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathways and experimental workflows.
Introduction
This compound is a Phase I metabolite of diazepam, formed through aromatic hydroxylation of the C-phenyl ring of nordiazepam (desmethyldiazepam). Understanding the in vitro metabolism of such metabolites is crucial for a complete pharmacokinetic profile of the parent drug, assessing potential drug-drug interactions, and identifying any pharmacologically active or toxic byproducts. This guide synthesizes the available information to provide a detailed technical resource for professionals in drug metabolism and development.
Metabolic Pathways
The metabolism of this compound is intrinsically linked to the biotransformation of diazepam. Diazepam undergoes two primary initial metabolic transformations: N-demethylation to nordiazepam and 3-hydroxylation to temazepam.[1][2][3] Nordiazepam is then a substrate for further oxidation, including hydroxylation, to form compounds like this compound.
Formation of this compound
The formation of this compound from diazepam is a multi-step process involving cytochrome P450 (CYP) enzymes.
-
Step 1: N-demethylation of Diazepam to Nordiazepam: This reaction is primarily catalyzed by CYP2C19 and to a lesser extent by CYP3A4 and other CYP isoforms.[4]
-
Step 2: Aromatic Hydroxylation of Nordiazepam: The subsequent hydroxylation of the 4'-position of the phenyl ring of nordiazepam to form this compound is also mediated by CYP enzymes, with CYP3A4 being a likely key contributor given its role in the metabolism of many benzodiazepines.[5][6]
Subsequent Metabolism of this compound
Based on the metabolism of other hydroxylated benzodiazepines, the primary route for the further metabolism of this compound is expected to be Phase II conjugation, specifically glucuronidation.[7][8] The hydroxyl group at the 4'-position provides a readily available site for conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the molecule, facilitating its excretion.
Data Presentation
Enzymes Involved in the Formation of this compound Precursors
| Precursor | Metabolite | Primary Enzymes | Secondary Enzymes |
| Diazepam | Nordiazepam | CYP2C19 | CYP3A4, CYP2B6 |
| Diazepam | Temazepam | CYP3A4 | CYP2C19 |
| Nordiazepam | Oxazepam | CYP3A4 | |
| Temazepam | Oxazepam | CYP2C19 |
Enzymes Involved in the Glucuronidation of Hydroxylated Benzodiazepines
While specific data for this compound is unavailable, the following table summarizes UGT enzymes known to be involved in the glucuronidation of other hydroxylated benzodiazepines, which are likely candidates for the metabolism of this compound.
| Substrate | UGT Isoform(s) |
| Oxazepam | UGT2B15 (S-oxazepam), UGT1A9, UGT2B7 (R-oxazepam)[9] |
| Temazepam | UGT1A9 |
| Lorazepam | UGT2B7, UGT2B4, UGT2B15 |
| Midazolam | UGT1A4 (N-glucuronidation)[8] |
| 1'-hydroxymidazolam | UGT2B4, UGT2B7 (O-glucuronidation), UGT1A4 (N-glucuronidation)[8] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the in vitro metabolism of benzodiazepines, which can be adapted for this compound.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to identify Phase I metabolites.
Materials:
-
This compound (substrate)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the this compound stock solution to the incubation mixture to achieve the desired final substrate concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method such as LC-MS/MS.[10][11][12][13]
In Vitro Glucuronidation Assay
This protocol is designed to identify Phase II glucuronide conjugates.
Materials:
-
This compound (substrate)
-
Pooled Human Liver Microsomes (HLMs) or recombinant UGT enzymes
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile or methanol
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine HLMs or recombinant UGTs, Tris-HCl buffer, and MgCl2.
-
Add the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the conjugation reaction by adding UDPGA.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with ice-cold acetonitrile or methanol.
-
Centrifuge to remove proteins.
-
Analyze the supernatant for the formation of glucuronide conjugates by LC-MS/MS.
Mandatory Visualizations
Caption: Metabolic pathway of this compound formation and subsequent metabolism.
Caption: General experimental workflow for in vitro metabolism studies.
Conclusion
While direct experimental data on the in vitro metabolism of this compound is scarce, a scientifically sound hypothesis can be formulated based on the extensive knowledge of benzodiazepine biotransformation. The formation of this compound occurs via CYP-mediated oxidation of nordiazepam. Its subsequent elimination is most likely dominated by UGT-catalyzed glucuronidation of the hydroxyl group. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the metabolism of this compound and other benzodiazepine metabolites in vitro. Further studies are warranted to definitively characterize the enzymes and kinetics involved in the metabolism of this specific molecule.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
4'-Hydroxynordiazepam: A Technical Pharmacological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxynordiazepam is a metabolite of nordiazepam (desmethyldiazepam), which is itself a principal active metabolite of several widely prescribed benzodiazepine drugs, including diazepam, chlordiazepoxide, and clorazepate. Understanding the pharmacological properties of such metabolites is crucial for a comprehensive assessment of the parent drug's activity, duration of action, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, its metabolic origins, and the experimental methodologies used to characterize compounds of this class. Due to a notable scarcity of direct research on this compound, this document leverages data on its parent compound, nordiazepam, to provide a foundational context for its likely pharmacological profile.
Pharmacological Properties
Mechanism of Action
Like all benzodiazepines, the pharmacological effects of this compound are mediated through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Benzodiazepines, including nordiazepam and its derivatives, act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This potentiation of GABAergic neurotransmission results in an increased frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This cascade of events underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties characteristic of this drug class.
Pharmacokinetics and Metabolism
This compound is formed from its precursor, nordiazepam, through aromatic hydroxylation.[2] This metabolic transformation involves the addition of a hydroxyl (-OH) group to the 4' position of the phenyl ring of the nordiazepam molecule.[2] This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, with studies suggesting the involvement of the CYP3A4 and CYP2C19 isozymes.[2] There is also evidence to suggest a potential role for CYP2D6 in this hydroxylation process.[2]
Following its formation, this compound is a suitable candidate for Phase II metabolism, specifically glucuronidation.[2] The presence of the hydroxyl group facilitates conjugation with glucuronic acid, a process that significantly increases the water solubility of the molecule, thereby promoting its renal excretion.[2]
Quantitative Pharmacological Data
There is a significant lack of publicly available quantitative pharmacological data specifically for this compound. The following table summarizes the available data for its parent compound, nordiazepam, to provide a relevant pharmacological context.
| Compound | Parameter | Value | Receptor/System | Reference |
| Nordiazepam | Elimination Half-life | 36 - 200 hours | Human | [1] |
Note: Extensive searches for binding affinity data (Ki, IC50) and efficacy data for this compound at the GABA-A receptor did not yield specific quantitative results. Researchers are encouraged to perform direct experimental evaluation to determine these values.
Experimental Protocols
The characterization of benzodiazepines and their metabolites typically involves a range of in vitro and in vivo experimental procedures. A foundational technique is the radioligand binding assay, used to determine the affinity of a compound for its receptor.
Radioligand Binding Assay for Benzodiazepine Site on GABA-A Receptor
This protocol is a representative method for determining the binding affinity of a test compound, such as this compound, to the benzodiazepine binding site on the GABA-A receptor.
1. Membrane Preparation:
-
Rat or mouse cerebral cortices are dissected and homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the GABA-A receptors.[4]
-
The membrane pellet is washed and resuspended in fresh buffer.[4]
-
Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.[4]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[4]
-
Each well contains the membrane preparation (a defined amount of protein), a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flumazenil), and the unlabeled test compound at various concentrations.[5]
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35-60 minutes) to reach binding equilibrium.[4][5]
-
Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., diazepam) to saturate the specific binding sites.[5]
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[4]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[4]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 2. This compound | 17270-12-1 | Benchchem [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of 4'-Hydroxynordiazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, metabolic pathways, and analytical methodologies related to 4'-hydroxynordiazepam, a metabolite of nordiazepam. Nordiazepam is a principal and pharmacologically active metabolite of several widely prescribed benzodiazepines, including diazepam. This document summarizes the enzymatic processes involved in the formation of this compound, collates available quantitative data, and presents detailed experimental protocols for its detection and quantification. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's role in benzodiazepine metabolism.
Introduction
The biotransformation of benzodiazepines is a complex process involving multiple enzymatic pathways, leading to the formation of various active and inactive metabolites. A key intermediate in the metabolism of many clinically important benzodiazepines, such as diazepam, is nordiazepam (desmethyldiazepam). Further metabolism of nordiazepam includes hydroxylation, a critical step that often precedes conjugation and excretion. This guide focuses on a specific hydroxylated metabolite, this compound, which is formed through the aromatic hydroxylation of the phenyl group of nordiazepam. While not as extensively studied as other major metabolites like oxazepam, understanding the formation and fate of this compound is crucial for a complete picture of benzodiazepine pharmacokinetics and for the development of comprehensive analytical methods in clinical and forensic toxicology.
Metabolic Pathways
The formation of this compound is a multi-step process that begins with the metabolism of a parent benzodiazepine. The primary pathway involves the N-demethylation of diazepam to nordiazepam, which then undergoes aromatic hydroxylation.
Enzymatic Formation
The metabolic conversion of nordiazepam to this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. Specifically, the aromatic hydroxylation at the 4'-position of the phenyl ring is an oxidative process. While the specific CYP isozymes responsible for this particular reaction are not definitively established in all species, CYP3A4 and CYP2C19 are known to be heavily involved in the overall metabolism of diazepam and nordiazepam. The formation of 4'-hydroxylated metabolites of diazepam has been noted as a significant pathway in rats.
Signaling Pathway Diagram
The following diagram illustrates the metabolic cascade from diazepam to this compound.
Caption: Metabolic pathway from diazepam to this compound.
Quantitative Data
Quantitative data on the in vivo concentrations of this compound are limited in the currently available literature. Most pharmacokinetic studies on diazepam and nordiazepam have focused on the major metabolites, nordiazepam and oxazepam. However, data on the precursor, nordiazepam, are well-documented and provide context for the potential levels of its downstream metabolites.
Table 1: Plasma Concentrations of Nordiazepam after Diazepam Administration
| Species | Dose and Route of Administration | Time Point | Mean Nordiazepam Concentration (ng/mL) |
| Human | 10 mg oral diazepam (single dose) | 48 hours | 30 |
| Human | 10 mg oral diazepam (single dose) | 96 hours | 50 |
| Human | Chronic oral diazepam | Steady-state | 100 - 1500 |
| Dog | 2 mg/kg IV diazepam | 90 minutes | >150 |
Note: The data presented are compiled from various studies and are intended to be representative. Actual concentrations can vary significantly based on individual metabolism, dosage, and other factors.
Experimental Protocols
The detection and quantification of this compound in biological matrices typically involve chromatographic methods coupled with mass spectrometry. The following are detailed methodologies for key experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for isolating benzodiazepines and their metabolites from complex biological matrices like urine and plasma.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for benzodiazepine metabolites.
Detailed Protocol:
-
Enzymatic Hydrolysis (for urine samples): To 1 mL of urine, add 0.5 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase from Helix pomatia. Incubate at 37°C for at least 4 hours.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed (or plasma) sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a 5% methanol in water solution to remove polar impurities.
-
Elution: Elute the analytes with 2 mL of methanol or a mixture of dichloromethane and isopropanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis or a derivatizing agent for GC-MS analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of benzodiazepine metabolites. Derivatization is often required to improve the thermal stability and chromatographic properties of the analytes.
Detailed Protocol:
-
Derivatization: To the reconstituted sample from the SPE step, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS System:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of hydroxylated metabolites without the need for derivatization.
Detailed Protocol:
-
LC-MS/MS System:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Conclusion
This compound is a secondary metabolite in the biotransformation of several benzodiazepines, formed via the aromatic hydroxylation of nordiazepam. While its pharmacological activity and clinical significance are not as well-defined as its precursors, its identification and quantification are essential for a thorough understanding of benzodiazepine metabolism. The analytical methods presented in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its detection in biological samples. Further research is warranted to fully elucidate the quantitative aspects of this compound formation and its potential contribution to the overall pharmacological profile of its parent drugs.
An In-depth Technical Guide to the Chemical Structure and Properties of 4'-Hydroxynordiazepam
Introduction
4'-Hydroxynordiazepam is a significant metabolite of several widely prescribed benzodiazepine drugs. As a member of the 1,4-benzodiazepine class of psychoactive compounds, it is formed in the body through the metabolic processes of parent drugs such as diazepam and clorazepate. Understanding the chemical structure, physicochemical properties, and biological interactions of this compound is crucial for researchers and professionals in drug development and toxicology. This technical guide provides a comprehensive overview of its chemical identity, metabolic pathways, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identification
This compound, also known as 4'-hydroxydesmethyldiazepam, is characterized by a core benzodiazepine structure with a hydroxyl group substituted on the phenyl ring.
Synonyms: 4'-Hydroxydesmethyldiazepam, p-Hydroxynordiazepam[1]
| Identifier | Value |
| IUPAC Name | 7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[1] |
| Molecular Formula | C₁₅H₁₁ClN₂O₂[1][2] |
| Molecular Weight | 286.71 g/mol [1][2] |
| SMILES | C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O[1] |
| InChI Key | WVHIBVZUJQMFON-UHFFFAOYSA-N[1] |
| CAS Number | 17270-12-1[1][2] |
Physicochemical and Pharmacokinetic Data
A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound's physical properties and receptor affinity are not widely reported in the literature. The presented solubility, logP, and pKa values are based on computational predictions.
| Property | Value | Source |
| Water Solubility | 0.11 g/L (Predicted) | [3] |
| logP | 3.08 (Predicted) | [3] |
| pKa (Strongest Acidic) | 9.13 (Predicted) | [3] |
Metabolic Pathway
This compound is a secondary metabolite in the biotransformation cascade of several benzodiazepines. The pathway typically involves two phases of drug metabolism.
Phase I Metabolism: Parent benzodiazepines like diazepam undergo N-dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19) to form the active metabolite nordiazepam (desmethyldiazepam). Nordiazepam then undergoes aromatic hydroxylation, catalyzed by CYP enzymes, to yield this compound.[4]
Phase II Metabolism: The hydroxyl group on this compound serves as a site for conjugation, primarily glucuronidation, by UDP-glucuronosyltransferase (UGT) enzymes. This process increases the water solubility of the molecule, facilitating its renal excretion.[4]
Metabolic conversion of parent benzodiazepines to this compound and its subsequent excretion.
Mechanism of Action
Similar to other benzodiazepines, this compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, reducing its excitability.
This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and resulting in enhanced neuronal inhibition. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant properties associated with benzodiazepines.
Modulation of the GABA-A receptor by this compound leading to enhanced neuronal inhibition.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-amino-5-chloro-4'-hydroxybenzophenone. This key intermediate can be synthesized through a Friedel-Crafts acylation of a protected p-aminophenol with 2-amino-5-chlorobenzoyl chloride, followed by deprotection.
Step 2: Reaction with an amino acid derivative. The resulting aminobenzophenone can be reacted with a glycine equivalent, such as an aminoacetonitrile, to introduce the nitrogen and methylene groups required for the diazepine ring.
Step 3: Cyclization. Acid-catalyzed cyclization of the intermediate from Step 2 would lead to the formation of the seven-membered benzodiazepine ring, yielding this compound. Purification would typically be achieved through recrystallization or column chromatography.
Analysis in Biological Samples
The following is a generalized protocol for the extraction and quantification of this compound from plasma, based on common analytical techniques for benzodiazepines.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate this compound from the plasma matrix.
-
Materials: Mixed-mode SPE cartridges, plasma sample, internal standard (e.g., deuterated nordiazepam), pH 7.4 phosphate buffer, methanol, ethyl acetate, hexane.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by phosphate buffer.
-
Dilute the plasma sample with phosphate buffer and add the internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove lipids, followed by a mildly polar wash.
-
Elute the this compound with a mixture of ethyl acetate and a small percentage of a more polar solvent like isopropanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Procedure:
-
Inject the reconstituted sample into the HPLC system.
-
Perform chromatographic separation using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
The eluent is introduced into the mass spectrometer.
-
Ionize the analyte using electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
1. Objective: To determine the inhibitory constant (Ki) of this compound.
2. Materials:
-
Rat brain membrane preparation (source of GABA-A receptors).
-
[³H]Flunitrazepam (a high-affinity radioligand for the benzodiazepine site).
-
This compound at various concentrations.
-
Unlabeled diazepam or flumazenil (for determining non-specific binding).
-
Tris-HCl buffer (pH 7.4).
-
Scintillation fluid and a scintillation counter.
3. Procedure:
-
In a series of tubes, incubate the brain membrane preparation with a fixed concentration of [³H]Flunitrazepam and varying concentrations of this compound.
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled diazepam).
-
Incubate the mixture at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flunitrazepam) by non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Workflow for the synthesis, analysis, and receptor binding assessment of this compound.
References
- 1. Hydroxylation of three benzodiazepines in vitro PMID: 336867 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of 4'-Hydroxynordiazepam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxynordiazepam is a notable metabolite of several widely prescribed benzodiazepines, including diazepam and its primary active metabolite, nordiazepam. While the parent compounds have been extensively studied, the specific biological activities and pharmacological profile of this hydroxylated metabolite are less well-documented in publicly available literature. This technical guide synthesizes the current understanding of this compound, focusing on its formation, anticipated biological activity based on structure-activity relationships within the benzodiazepine class, and the requisite experimental methodologies for its comprehensive characterization. This document aims to serve as a foundational resource for researchers investigating the metabolism and effects of benzodiazepines, as well as for professionals in drug development exploring the potential contributions of metabolites to overall therapeutic and adverse effect profiles.
Introduction
Benzodiazepines represent a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and muscle spasms. Their mechanism of action is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system. The in vivo biotransformation of benzodiazepines often yields a cascade of metabolites, many of which are pharmacologically active and contribute significantly to the overall clinical profile of the parent drug. This compound, a derivative of nordiazepam (desmethyldiazepam), is one such metabolite. Understanding its specific biological activity is crucial for a complete comprehension of the long-term effects and metabolic fate of its precursor drugs.
Metabolism and Formation
This compound is formed in the body from its immediate precursor, nordiazepam. This transformation involves an aromatic hydroxylation reaction at the 4'-position of the C5 phenyl ring. This metabolic process is catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver. While the specific CYP isoform responsible for this reaction has not been definitively identified in the available literature, CYP3A4 and CYP2C19 are known to be heavily involved in the metabolism of many benzodiazepines.
Below is a diagram illustrating the metabolic pathway from diazepam to this compound.
Caption: Metabolic conversion of Diazepam to this compound.
Biological Activity and Pharmacology
Based on the well-established structure-activity relationships (SAR) of the benzodiazepine class, it is anticipated that this compound will exhibit anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The addition of a hydroxyl group to the C5 phenyl ring may influence its binding affinity for the GABA-A receptor and its pharmacokinetic profile.
Quantitative Pharmacological Data
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | α1β2γ2 | Data not available | |
| α2β2γ2 | Data not available | ||
| α3β2γ2 | Data not available | ||
| α5β2γ2 | Data not available | ||
| Nordiazepam | Non-selective | Literature values | |
| Diazepam | Non-selective | Literature values |
Table 2: In Vitro Functional Efficacy at GABA-A Receptors
| Compound | Receptor Subtype | EC50 (nM) | Emax (% of GABA) | Reference |
| This compound | α1β2γ2 | Data not available | Data not available | |
| α2β2γ2 | Data not available | Data not available | ||
| α3β2γ2 | Data not available | Data not available | ||
| α5β2γ2 | Data not available | Data not available | ||
| Nordiazepam | Non-selective | Literature values | Literature values | |
| Diazepam | Non-selective | Literature values | Literature values |
Table 3: In Vivo Pharmacokinetic Parameters
| Parameter | This compound | Nordiazepam | Reference |
| Half-life (t1/2) | Data not available | 36-200 hours[1] | |
| Clearance (CL) | Data not available | Literature values | |
| Volume of Distribution (Vd) | Data not available | Literature values | |
| Bioavailability (F%) | Data not available | Literature values |
Experimental Protocols
To ascertain the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route to this compound would involve the direct hydroxylation of nordiazepam or begin with a pre-hydroxylated starting material.
Proposed Synthesis Workflow:
Caption: A potential synthetic pathway for this compound.
Detailed Protocol:
-
Starting Material: 2-amino-5-chloro-4'-hydroxybenzophenone.
-
Step 1: Acylation. React 2-amino-5-chloro-4'-hydroxybenzophenone with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-chloroacetylated intermediate.
-
Step 2: Cyclization. Treat the intermediate with ammonia in a suitable solvent (e.g., methanol) to induce intramolecular cyclization, forming the 1,4-benzodiazepine ring system of this compound.
-
Step 3: Purification. The crude product can be purified by column chromatography on silica gel followed by recrystallization to yield pure this compound.
GABA-A Receptor Binding Assay
This protocol is adapted from standard benzodiazepine radioligand binding assays.
Experimental Workflow:
Caption: Workflow for a GABA-A receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize rodent cerebral cortex in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled benzodiazepine (e.g., diazepam).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Electrophysiology Assay
This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional activity of this compound.
Experimental Workflow:
Caption: Workflow for an electrophysiology assay in Xenopus oocytes.
Detailed Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Incubate the injected oocytes in Barth's solution for 2-5 days to allow for the expression of functional GABA-A receptors on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential of -60 mV.
-
Drug Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Co-apply GABA with increasing concentrations of this compound and record the potentiation of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the concentration-response curve for the potentiation by this compound and fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax.
Signaling Pathway
This compound, as a benzodiazepine, is expected to act as a positive allosteric modulator of the GABA-A receptor. The binding of this compound to the benzodiazepine site on the GABA-A receptor is hypothesized to increase the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a general inhibitory effect on the central nervous system.
Caption: Proposed signaling pathway for this compound at the GABA-A receptor.
Conclusion
This compound is an under-characterized metabolite of several key benzodiazepines. Based on its chemical structure, it is predicted to possess pharmacological activity at the GABA-A receptor, contributing to the overall effects of its parent compounds. This technical guide has outlined the current state of knowledge and provided a roadmap for the necessary experimental work to fully elucidate its biological profile. The detailed protocols for synthesis and pharmacological characterization are intended to facilitate future research in this area. A thorough understanding of the activity of this compound is essential for a more complete picture of benzodiazepine pharmacology and for the development of safer and more effective therapeutic agents.
References
The Role of Cytochrome P450 Enzymes in the Metabolic Journey of Nordiazepam
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nordiazepam, also known as desmethyldiazepam, is a principal active metabolite of several widely prescribed benzodiazepines, including diazepam, chlordiazepoxide, and clorazepate. Its long elimination half-life significantly contributes to the overall pharmacological and potential side effects of its parent compounds. The biotransformation of nordiazepam is a critical area of study in drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role. This technical guide delves into the established metabolic pathways of nordiazepam, focusing on the involvement of CYP enzymes, and provides a framework for the investigation of its lesser-known metabolites, such as 4'-Hydroxynordiazepam. While the formation of this compound is a plausible metabolic route via aromatic hydroxylation, it is important to note that the current body of scientific literature predominantly focuses on the more prevalent metabolic transformations.
Core Metabolic Pathways of Nordiazepam
The metabolism of nordiazepam primarily proceeds through hydroxylation, leading to the formation of other active metabolites. The key enzymatic reactions are catalyzed by members of the CYP3A and CYP2C subfamilies.
Established Metabolic Conversions of Nordiazepam
| Substrate | Metabolite | Primary CYP Enzymes Involved | Metabolic Reaction |
| Nordiazepam | Oxazepam (3-Hydroxynordiazepam) | CYP3A4, CYP2C19 | 3-Hydroxylation |
Note: While 4'-hydroxylation of the phenyl group of nordiazepam is a chemically feasible metabolic reaction, specific quantitative data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the formation of this compound are not extensively reported in the available scientific literature. The focus has been on the clinically more significant 3-hydroxylation pathway leading to oxazepam.
The Key Players: CYP3A4 and CYP2C19
CYP3A4 and CYP2C19 are the most significant isoforms involved in the oxidative metabolism of nordiazepam.
-
CYP3A4: This is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a vast number of xenobiotics. In the context of nordiazepam, CYP3A4 is a key catalyst in the 3-hydroxylation reaction that produces oxazepam.
-
CYP2C19: This enzyme also contributes to the 3-hydroxylation of nordiazepam. The gene encoding CYP2C19 is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in metabolic capacity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact the clearance of nordiazepam and the potential for adverse drug reactions.
Experimental Protocols for Investigating Nordiazepam Metabolism
To investigate the formation of this compound and other metabolites, a series of in vitro experiments can be conducted. The following provides a generalized protocol.
In Vitro Metabolism of Nordiazepam using Human Liver Microsomes
Objective: To identify the metabolites of nordiazepam and the CYP enzymes responsible for their formation.
Materials:
-
Nordiazepam
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, and other relevant isoforms)
-
Selective CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs (or recombinant CYP enzymes), and nordiazepam at various concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Metabolite Identification and Quantification: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify nordiazepam and its metabolites, including the putative this compound.
-
Reaction Phenotyping (to identify responsible CYP enzymes):
-
Recombinant Enzymes: Incubate nordiazepam with a panel of individual recombinant CYP enzymes to see which ones produce the metabolite of interest.
-
Chemical Inhibition: In HLM incubations, include selective chemical inhibitors for specific CYP isoforms to observe any reduction in metabolite formation.
-
Visualizing the Metabolic Landscape
Metabolic Pathway of Nordiazepam
Caption: Primary metabolic pathway of nordiazepam to oxazepam.
Experimental Workflow for Metabolite Identification
Methodological & Application
Application Note: Quantification of 4'-Hydroxynordiazepam in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-Hydroxynordiazepam in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the necessary accuracy and precision for pharmacokinetic studies and other research applications requiring the quantification of this nordiazepam metabolite.
Introduction
This compound is a metabolite of nordiazepam, which itself is an active metabolite of several benzodiazepine drugs, including diazepam, chlordiazepoxide, and clorazepate. Accurate quantification of this compound is essential for understanding the metabolic pathways and pharmacokinetic profiles of its parent compounds. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for measuring low concentrations of drug metabolites in complex biological matrices like plasma. This application note provides a detailed protocol for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) method is utilized to isolate this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Nordiazepam-d5 (or other suitable deuterated internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution: 50:50 (v/v) methanol:water with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Nordiazepam-d5 at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to dissolve the analyte.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
| Parameter | Condition |
| Analytical Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 287.1 | 223.1 | 100 | 25 |
| 287.1 | 121.0 | 100 | 35 | |
| Nordiazepam-d5 (IS) | 276.1 | 140.1 | 100 | 30 |
Table 2: Method Performance Characteristics (Example Data)
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is well-suited for researchers and drug development professionals requiring accurate measurement of this benzodiazepine metabolite.
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4'-Hydroxynordiazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the analysis of 4'-Hydroxynordiazepam using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined are based on established procedures for the analysis of benzodiazepines and their hydroxylated metabolites.
Introduction
This compound is a metabolite of nordiazepam, which is an active metabolite of several benzodiazepine drugs, including diazepam. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of benzodiazepines due to its high resolution and sensitivity. However, due to the polar nature of hydroxylated metabolites like this compound, derivatization is necessary to improve their volatility and thermal stability for GC-MS analysis. Silylation, particularly with reagents that form tert-butyldimethylsilyl (TBDMS) derivatives, is a common and effective derivatization strategy that enhances chromatographic performance and provides characteristic mass spectra for identification and quantification.[1]
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound from a biological matrix involves several key steps, as illustrated in the diagram below.
Figure 1: General experimental workflow for the GC-MS analysis of this compound.
Quantitative Data
Table 1: GC-MS Parameters for the Analysis of Oxazepam-TBDMS Derivative
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp. 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Representative Mass Spectrometric Data for Oxazepam-bis-TBDMS Derivative
Note: this compound is expected to form a bis-TBDMS derivative under appropriate silylation conditions, with one TBDMS group on the hydroxyl function and the other on the lactam nitrogen.
| Analyte (as TBDMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Oxazepam-bis-TBDMS | Approx. 12-15 | 457 | 499, 384 |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the GC-MS analysis of this compound from a urine sample.
Sample Preparation (Solid-Phase Extraction)
This protocol is a general procedure and may require optimization for specific laboratory conditions and sample matrices.
Materials:
-
Urine sample
-
Internal standard (e.g., Diazepam-d5)
-
Phosphate buffer (0.1 M, pH 6.0)
-
β-Glucuronidase
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SCX)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.0) and 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 60°C for 1 hour to hydrolyze any conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to go dry.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
Materials:
-
Dried sample extract from the previous step.
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Ethyl acetate
Procedure:
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Add 50 µL of MTBSTFA with 1% TBDMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Procedure:
-
Set up the GC-MS instrument according to the parameters outlined in Table 1 .
-
Inject 1 µL of the derivatized sample extract into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode using the expected quantifier and qualifier ions for the TBDMS derivative of this compound. Based on the structure, the molecular ion of the bis-TBDMS derivative would be at m/z 514. Characteristic fragment ions would need to be determined experimentally, but would likely involve losses of tert-butyl and TBDMS groups.
-
Process the data to identify and quantify the analyte based on its retention time and the relative abundance of the selected ions compared to the internal standard.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the metabolic pathway leading to the formation of this compound and its subsequent analysis.
Figure 2: Metabolic pathway of this compound and the logic of its analysis.
Conclusion
The GC-MS method, following appropriate sample preparation and derivatization, provides a robust and sensitive approach for the quantification of this compound. The use of tert-butyldimethylsilyl derivatives is recommended to enhance the analytical performance.[1] While specific quantitative data for this compound requires experimental determination, the provided protocol and data for the analogous compound, oxazepam, offer a solid foundation for method development and validation. This will enable researchers, scientists, and drug development professionals to accurately measure this important metabolite in various biological matrices.
References
Application Note: Solid-Phase Extraction of 4'-Hydroxynordiazepam from Human Urine
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 4'-Hydroxynordiazepam, a metabolite of diazepam, from human urine samples. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation technique for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes sample pre-treatment, SPE cartridge conditioning, sample loading, washing, and elution steps. Quantitative data from relevant studies are summarized to demonstrate the expected performance of such methods.
Introduction
This compound is a metabolite of the widely prescribed benzodiazepine, diazepam. Accurate and sensitive quantification of this metabolite in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. Solid-phase extraction is a widely adopted technique for the sample preparation of benzodiazepines and their metabolites from complex biological matrices like urine.[1][2] It offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation.[1][3] This protocol outlines a generic yet effective SPE method applicable to this compound, based on established procedures for benzodiazepine analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the extraction of benzodiazepines, including metabolites similar to this compound, from urine using SPE followed by LC-MS/MS analysis. These values are indicative of the performance that can be expected when applying a well-optimized SPE protocol.
| Analyte Group | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |
| Benzodiazepines & Metabolites | 89.0 - 93.9% | 13.5 - 21.1 ng/mL | - | >0.99 | [4][5] |
| Common Benzodiazepines | 97 - 102% | <2.5 µg/L | <5 µg/L | >0.99 | [6] |
| Diazepam & Metabolites | 50.1 - 82.0% | 0.1 ng/mL | 0.5 ng/mL | >0.99 | [7] |
| Panel of 26 Benzodiazepines | >85% (for most analytes) | - | 5 ng/mL | >0.99 | [8] |
Experimental Protocol
This protocol is a composite of best practices from various cited methods and should be optimized for specific laboratory conditions and analytical instrumentation.
1. Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase or cation-exchange cartridges (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).[8][9]
-
This compound analytical standard
-
Internal Standard (e.g., deuterated analog of the analyte)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Sample concentrator/evaporator
2. Sample Pre-treatment (Enzymatic Hydrolysis)
Since benzodiazepine metabolites are often excreted as glucuronide conjugates, an enzymatic hydrolysis step is typically required to cleave the glucuronic acid moiety.[9][12]
-
To 1 mL of urine sample in a centrifuge tube, add an appropriate amount of internal standard.
-
Add 1 mL of 0.1 M acetate buffer (pH 5.0).[10]
-
Vortex the sample gently.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates. The supernatant is now ready for SPE.
3. Solid-Phase Extraction Procedure
The following steps outline the SPE process using a generic polymeric cation-exchange cartridge.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol or another suitable organic solvent (e.g., dichloromethane) to remove less polar, non-basic interferences.[10][11]
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual solvent.[10][11]
-
-
Elution:
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[10][11]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Logical Workflow Diagram
The following diagram illustrates the key stages of the solid-phase extraction protocol for this compound from urine.
Caption: Workflow for the SPE of this compound from urine.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of benzodiazepines in urine by liquid chromatography-tandem mass spectrometry: confirmation of samples screened by immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. unitedchem.com [unitedchem.com]
- 11. unitedchem.com [unitedchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
High-Performance Liquid Chromatography for the Comprehensive Analysis of Benzodiazepine Metabolites
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and quantification of benzodiazepines and their metabolites from biological matrices using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Due to their widespread use and potential for abuse, there is a significant need for robust and reliable analytical methods for their detection and quantification in biological samples for clinical and forensic toxicology. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective technique for the simultaneous analysis of parent benzodiazepines and their numerous metabolites.[1][2] Many benzodiazepines are metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes (mainly CYP3A4 and CYP2C19) followed by glucuronidation before excretion in the urine.[3]
This application note details a validated UHPLC-MS/MS method for the rapid and comprehensive analysis of a panel of benzodiazepines and their metabolites in urine. The protocol includes a streamlined solid-phase extraction (SPE) procedure for sample clean-up and concentration.
Metabolic Pathway of Benzodiazepines
The biotransformation of benzodiazepines primarily occurs in the liver through two main pathways: microsomal oxidation (N-dealkylation or aliphatic hydroxylation) and subsequent glucuronide conjugation.[3] Many of the hydroxylated metabolites are pharmacologically active and can have long half-lives.[3] The resulting glucuronide metabolites are then excreted, mainly by the kidneys.[3]
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of benzodiazepines and their metabolites from urine samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode solid-phase extraction for efficient cleanup and concentration of a comprehensive panel of benzodiazepines and their metabolites from urine.[1]
Materials:
-
Oasis MCX µElution Plate
-
Urine sample
-
Enzyme hydrolysis mix (β-glucuronidase)
-
Internal standard solution (e.g., deuterated analogs)
-
4% Phosphoric acid (H3PO4) in water
-
Elution solvent: 50:50 Acetonitrile:Methanol with 5% strong ammonia solution
-
Sample diluent: 2% Acetonitrile:1% Formic acid in water
-
96-well collection plate
-
Pipettes and tips
Protocol:
-
To each well of the Oasis MCX µElution Plate, add 100 µL of urine sample.
-
Add 20 µL of the internal standard solution.
-
Add 100 µL of the enzyme hydrolysis mix, and mix by aspirating and dispensing several times.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 200 µL of 4% H3PO4 and mix by aspirating and dispensing several times.
-
Apply a vacuum to load the entire sample onto the sorbent.
-
Wash the sorbent with an appropriate wash solution to remove interferences.
-
Dry the sorbent bed completely under vacuum.
-
Place a 96-well collection plate inside the vacuum manifold.
-
Elute the analytes with 2 x 25 µL of the elution solvent.
-
Dilute the eluted samples with 150 µL of the sample diluent prior to LC-MS/MS analysis.
HPLC-MS/MS Analysis
This method is designed for a rapid and sensitive analysis using a UHPLC system coupled to a tandem quadrupole mass spectrometer.
Instrumentation:
-
UHPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro)
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | 4.0 minutes |
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 50 | 50 |
| 3.00 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 4.00 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the quantitative data for a panel of 26 benzodiazepines and their metabolites obtained using the described method.[1]
Table 1: Retention Times and MRM Transitions
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Aminoclonazepam | 1.55 | 286.1 | 121.1 |
| 7-Aminoflunitrazepam | 1.82 | 284.1 | 135.0 |
| 7-Aminonitrazepam | 1.63 | 252.1 | 121.1 |
| Alprazolam | 2.85 | 309.1 | 281.1 |
| Bromazepam | 2.51 | 316.0 | 182.0 |
| Clobazam | 2.76 | 301.1 | 259.1 |
| Clonazepam | 2.65 | 316.1 | 270.1 |
| Delorazepam | 2.78 | 321.0 | 255.0 |
| Diazepam | 3.12 | 285.1 | 154.1 |
| Estazolam | 2.69 | 295.1 | 267.1 |
| Flunitrazepam | 2.92 | 314.1 | 268.1 |
| Flurazepam | 2.45 | 388.1 | 315.1 |
| Lorazepam | 2.58 | 321.0 | 275.1 |
| Lormetazepam | 2.72 | 335.0 | 289.0 |
| Midazolam | 2.48 | 326.1 | 291.1 |
| Nitrazepam | 2.71 | 282.1 | 236.1 |
| Nordiazepam | 2.94 | 271.1 | 140.1 |
| Oxazepam | 2.54 | 287.1 | 241.1 |
| Phenazepam | 2.98 | 350.0 | 284.0 |
| Prazepam | 3.25 | 325.1 | 271.1 |
| Temazepam | 2.68 | 301.1 | 255.1 |
| Triazolam | 2.75 | 343.1 | 308.1 |
| α-Hydroxyalprazolam | 2.42 | 325.1 | 297.1 |
| α-Hydroxymidazolam | 2.15 | 342.1 | 203.1 |
| α-Hydroxytriazolam | 2.38 | 359.1 | 341.1 |
| Diclazepam | 3.26 | 320.0 | 284.0 |
Table 2: Method Validation Data
| Analyte | LLOQ (ng/mL) | Recovery (%) |
| 7-Aminoclonazepam | 5 | 85 |
| Alprazolam | 5 | 92 |
| Clonazepam | 5 | 88 |
| Diazepam | 5 | 95 |
| Lorazepam | 5 | 82 |
| Oxazepam | 5 | 89 |
| Temazepam | 5 | 91 |
| ... | ... | ... |
Note: This is a representative subset of the validation data. The full validation report would include data for all analytes, including linearity, precision, and matrix effects. The mean recovery for the full panel of 26 compounds was 86% (ranging from 79% to 102%), with coefficients of variation (%CV) below 10%.[1]
Conclusion
The described UHPLC-MS/MS method provides a rapid, sensitive, and selective approach for the simultaneous separation and quantification of a wide range of benzodiazepines and their metabolites in urine. The streamlined solid-phase extraction protocol offers high and reproducible recoveries, minimizing matrix effects and ensuring accurate quantification. This application note and protocol can be readily implemented in clinical and forensic toxicology laboratories for routine drug monitoring and analysis. The short analysis time of four minutes per sample allows for high-throughput screening, which is crucial in settings with large sample volumes. The method has been validated to be accurate and precise over a wide dynamic range, making it suitable for both screening and confirmation purposes.
References
Synthesis of 4'-Hydroxynordiazepam Reference Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed synthesis of a 4'-Hydroxynordiazepam reference standard, a crucial metabolite for pharmaceutical research and clinical toxicology. The synthesis involves a two-step process commencing with the established synthesis of nordiazepam (desmethyldiazepam), followed by a proposed selective para-hydroxylation of the C5-phenyl ring. This application note includes comprehensive experimental procedures, purification methods, and analytical characterization techniques. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
This compound is a primary active metabolite of several benzodiazepines, including nordiazepam. Its synthesis as a reference standard is essential for a variety of research applications, including pharmacokinetic and pharmacodynamic studies, metabolism profiling, and as a standard in forensic and clinical toxicology. Due to the lack of a commercially available synthetic route, this protocol outlines a plausible and efficient pathway for its preparation in a laboratory setting.
Synthesis Pathway
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of Nordiazepam from 2-amino-5-chlorobenzophenone.
-
Step 2: Proposed para-Hydroxylation of Nordiazepam to yield this compound.
A detailed workflow of the synthesis is depicted in the following diagram:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Nordiazepam
This procedure is adapted from established methods for the synthesis of nordiazepam.
1.1. Materials and Reagents:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous chloroform
-
Ammonia gas
-
Ethanol (95%)
-
Sodium hydroxide
-
Hexamethylenetetramine (hexamine)
-
Tetrahydrofuran (THF)
-
Toluene
-
p-Toluenesulfonic acid
1.2. Procedure for 2-(Chloroacetamido)-5-chlorobenzophenone:
-
In a 500 mL round-bottom flask, dissolve 46 g of 2-amino-5-chlorobenzophenone in 200 mL of anhydrous chloroform.
-
With stirring, add 20 mL of chloroacetyl chloride dropwise over 10 minutes. The solution will warm, and HCl gas will evolve.
-
Stir the mixture for an additional hour.
-
Remove the chloroform by rotary evaporation to obtain a yellow-orange residue.
-
Add 100 mL of fresh, anhydrous chloroform and evaporate again to ensure complete removal of excess reagents.
1.3. Procedure for Nordiazepam:
-
Prepare a saturated solution of ammonia in ethanol by bubbling ammonia gas (generated by dripping 400 mL of 25% aqueous ammonia onto 250 g of sodium hydroxide) through 1000 mL of ice-cooled 95% ethanol.
-
In a 2 L round-bottom flask equipped with a reflux condenser, combine the crude 2-(chloroacetamido)-5-chlorobenzophenone, the ammonia-saturated ethanol, 58 g of hexamethylenetetramine, and 150 mL of THF.
-
Heat the suspension to reflux with stirring. After 6 hours of refluxing, a clear solution should be obtained.
-
Distill off the volatile components under vacuum.
-
To the residue, add 200 mg of p-toluenesulfonic acid and 250 mL of toluene.
-
Reflux the mixture with a Dean-Stark apparatus to remove water azeotropically for 2 hours.
-
Cool the mixture to 70°C and add 150 mL of hot water (75°C) with stirring.
-
Allow the mixture to cool to room temperature overnight.
-
Break up any lumps and filter the crude product under vacuum.
-
Wash the product twice with 100 mL of water and then with 25 mL of ice-cold toluene.
-
Dry the product to obtain crude nordiazepam.
Step 2: Proposed para-Hydroxylation of Nordiazepam
This proposed method utilizes the Elbs persulfate oxidation, a classic method for the para-hydroxylation of phenols. While nordiazepam is not a phenol, the electron-rich nature of the C5-phenyl ring suggests this method may be effective. Note: This is a proposed protocol and may require optimization.
2.1. Materials and Reagents:
-
Nordiazepam
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
2.2. Proposed Procedure:
-
Dissolve 10 mmol of nordiazepam in a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 12 mmol of potassium persulfate in cold water with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to hydrolyze the intermediate sulfate ester.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude this compound.
Purification and Characterization
Purification:
The crude this compound can be purified using silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexane. The fractions containing the desired product, as identified by thin-layer chromatography (TLC), should be combined and the solvent evaporated. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or acetone/hexane.
Characterization:
The purified this compound reference standard should be characterized by the following methods:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Data Presentation
| Parameter | Nordiazepam (Expected) | This compound (Expected) |
| Molecular Formula | C₁₅H₁₁ClN₂O | C₁₅H₁₁ClN₂O₂ |
| Molecular Weight | 270.71 g/mol | 286.71 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | >98% | >98% |
Table 1: Expected Physicochemical Properties and Purity.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons of the hydroxyphenyl ring will show a characteristic AA'BB' splitting pattern. The chemical shifts of the protons ortho to the hydroxyl group will be shifted upfield compared to the unsubstituted phenyl ring of nordiazepam. |
| ¹³C NMR | The carbon atom bearing the hydroxyl group (C-4') will show a significant downfield shift. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 287.06 |
Table 2: Expected Analytical Characterization Data.
Conclusion
This application note provides a comprehensive, albeit partially proposed, protocol for the synthesis of this compound. The successful synthesis and characterization of this reference standard will be invaluable for researchers in the fields of pharmacology, toxicology, and drug development, enabling more accurate and reliable studies of benzodiazepine metabolism and effects. It is important to reiterate that the hydroxylation step is a proposed method and may require optimization of reaction conditions for optimal yield and purity. Standard laboratory safety precautions should be followed throughout all procedures.
Application of Diazepam Metabolites in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazepam, a widely prescribed benzodiazepine for anxiety, muscle spasms, and seizures, is extensively metabolized in the body. The detection and quantification of its metabolites are crucial in forensic toxicology to determine diazepam use, assess compliance, and investigate potential drug-facilitated crimes. While the user's query specifically mentioned "4'-Hydroxynordiazepam," a thorough review of scientific literature indicates that the primary and most forensically significant metabolites of diazepam are nordiazepam, temazepam, and oxazepam. The term "this compound" does not correspond to a commonly reported major metabolite of diazepam and may be a misnomer or a minor metabolite of little forensic relevance. This document will focus on the established, routinely analyzed metabolites of diazepam.
The interpretation of diazepam use through toxicological analysis relies on understanding its metabolic pathway. Diazepam is initially metabolized via two main pathways: N-demethylation to its primary active metabolite, nordiazepam, and 3-hydroxylation to another active metabolite, temazepam. Both nordiazepam and temazepam are further metabolized to oxazepam, which is then conjugated with glucuronic acid and excreted in the urine.[1][2] The presence of diazepam and this cascade of metabolites in biological samples provides a timeline of exposure and can help differentiate between recent and chronic use.
Metabolic Pathway of Diazepam
The following diagram illustrates the metabolic conversion of diazepam into its major active metabolites.
Caption: Metabolic pathway of diazepam to its major active metabolites.
Analytical Methodologies
The detection and quantification of diazepam and its metabolites in forensic toxicology are typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.[3]
Sample Preparation
Prior to analysis, biological samples such as blood, urine, or hair require a sample preparation step to extract the analytes of interest and remove interfering substances. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively adsorb the analytes from the sample matrix, which are then eluted with a suitable solvent. SPE is often preferred for its higher recovery and cleaner extracts.[3]
Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique for the analysis of benzodiazepines. Derivatization is often required to improve the thermal stability and chromatographic behavior of the analytes.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of benzodiazepines in forensic toxicology. It offers high sensitivity and specificity without the need for derivatization, allowing for the direct analysis of the parent drug and its metabolites, including conjugated forms.[5]
Quantitative Data
The following table summarizes typical quantitative data for the analysis of diazepam and its major metabolites in forensic toxicology. These values can vary depending on the laboratory, methodology, and specific case context.
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Typical Therapeutic Concentration Range | Toxic Concentration |
| Diazepam | Blood/Plasma | GC-MS, LC-MS/MS | 0.05 mg/L[4] | 0.1 - 1.0 mg/L | > 1.5 mg/L |
| Nordiazepam | Blood/Plasma | GC-MS, LC-MS/MS | 0.05 mg/L[4] | 0.1 - 0.8 mg/L | > 1.0 mg/L |
| Temazepam | Blood/Plasma | LC-MS/MS | 10 ng/mL | 0.2 - 1.0 mg/L | > 1.5 mg/L |
| Oxazepam | Blood/Plasma | LC-MS/MS | 10 ng/mL | 0.1 - 0.5 mg/L | > 1.0 mg/L |
| Diazepam Metabolites | Urine | LC-MS/MS | 10 - 100 ng/mL[1] | Varies widely with dosage and time | Case-dependent |
Note: Concentrations are approximate and for informational purposes only. Interpretation should always be done by a qualified toxicologist.
Experimental Protocols
Protocol 1: Extraction and Analysis of Diazepam and its Metabolites from Urine by LC-MS/MS
This protocol provides a general workflow for the analysis of diazepam and its metabolites in urine samples.
Caption: General workflow for the analysis of diazepam metabolites in urine by LC-MS/MS.
Methodology:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution and a buffer. For the analysis of total (free and conjugated) metabolites, perform enzymatic hydrolysis using β-glucuronidase.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample into a UPLC system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of ammonium formate buffer and methanol or acetonitrile.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard for accurate identification and quantification.
-
-
Data Analysis: Quantify the analytes using a calibration curve prepared from fortified drug-free urine samples.
Forensic Interpretation
The presence and concentration ratios of diazepam and its metabolites can provide valuable information for forensic interpretation:
-
Recent Use: The presence of diazepam and temazepam suggests recent ingestion.
-
Chronic Use: The presence of nordiazepam, often at concentrations higher than diazepam, is indicative of chronic use due to its long half-life.
-
Time Since Last Dose: The absence of the parent drug and the presence of only nordiazepam and oxazepam may indicate that a significant amount of time has passed since the last dose.
Conclusion
The forensic toxicological analysis of diazepam and its primary metabolites—nordiazepam, temazepam, and oxazepam—is a well-established practice for determining diazepam exposure. While the queried "this compound" is not a recognized major metabolite, the existing analytical methods for the known metabolites provide a robust framework for forensic investigations. The use of sensitive and specific techniques like LC-MS/MS, coupled with a thorough understanding of diazepam's metabolic pathway, is essential for accurate interpretation and reporting in a forensic context.
References
- 1. Drug Testing: Benzodiazepines - Mayo Clinic Laboratories [qa.backend.mayocliniclabs.com]
- 2. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Reporting Two Fatalities Associated with the Use of 4-Methylethcathinone (4-MEC) and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes & Protocols: Detection of 4'-Hydroxynordiazepam in Hair Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of 4'-hydroxynordiazepam, a metabolite of diazepam, in human hair samples. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity for forensic and clinical applications. Hair analysis provides a long-term window of detection, making it a valuable matrix for monitoring drug exposure and compliance.[1][2]
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for anxiety, insomnia, and seizure disorders.[3][4] Diazepam is a commonly used benzodiazepine, and its metabolite, this compound, can be incorporated into hair, providing a historical record of use.[5] The detection of this metabolite in hair is a reliable indicator of diazepam ingestion. The typical detection window for most drugs in hair is up to 90 days, depending on the length of the hair sample.
The analysis of drugs in hair is a multi-step process that includes sample decontamination, extraction of the analyte from the hair matrix, sample clean-up, and instrumental analysis.[6][7] LC-MS/MS is the analytical method of choice due to its ability to accurately identify and quantify drug molecules in complex biological matrices.[8]
Experimental Protocols
The following protocols describe a general workflow for the analysis of this compound in hair. These should be adapted and validated by the end-user's laboratory.
Hair Sample Collection and Decontamination
-
Collection: Collect a sample of approximately 50-100 mg of hair (about the diameter of a pencil) from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible.
-
Decontamination: To remove external contaminants, wash the hair samples sequentially with:
-
Drying: Allow the hair to dry completely at room temperature or in an oven at a low temperature.
Sample Preparation and Extraction
-
Pulverization: Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).[6] For improved extraction efficiency, the hair can be pulverized using a bead mill homogenizer.[6][7]
-
Incubation/Extraction:
-
Weigh approximately 20-50 mg of the pulverized hair into a glass tube.[6][11]
-
Add an internal standard (e.g., this compound-d4) to each sample.
-
Add 1 mL of extraction solvent. Common extraction solvents include:
-
Incubate the samples overnight (or for at least 4 hours) at 37-45°C with sonication or agitation.[11][12]
-
-
Centrifugation: After incubation, centrifuge the tubes to pellet the hair debris.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[11][13]
Sample Clean-up (Solid-Phase Extraction - SPE)
Solid-phase extraction is recommended to remove matrix interferences.[5][8][10]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of an appropriate buffer, such as a mixture of phosphate buffer (20mM, pH=2.2) and acetonitrile (94/6, v/v).[11]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) according to the manufacturer's instructions.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elution: Elute the analyte of interest using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[13]
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[7][13]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation
The following tables summarize typical quantitative parameters for the analysis of benzodiazepines in hair. Note that specific values for this compound may vary and should be established during method validation.
Table 1: Example LC-MS/MS MRM Transitions for Nordiazepam (as a proxy for this compound)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Nordiazepam | 271.09 | 140.1 | 165.2 |
| Nordiazepam-D5 (IS) | 276.08 | 213.4 | 165.1 |
| Data adapted from a representative method for benzodiazepine analysis.[14] |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Range | Reference |
| Linearity Range | 0.025 - 10 ng/mg | [5][8] |
| Limit of Detection (LOD) | 0.02 - 0.09 ng/mg | [5] |
| Limit of Quantification (LOQ) | ~0.1 ng/mg | |
| Recovery | > 76% | [5] |
| Intra- and Inter-day Precision | < 20% | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection in hair.
Logical Relationship of Diazepam Metabolism and Hair Incorporation
Caption: Pathway from diazepam use to hair detection.
References
- 1. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hair testing for investigating intake and use history of hypnotics in the forensic field | springermedizin.de [springermedizin.de]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. biotage.com [biotage.com]
- 8. Segmental ion spray LC-MS-MS analysis of benzodiazepines in hair of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of molecularly imprinted solid-phase extraction (MISPE) with classical solid-phase extraction (SPE) for the detection of benzodiazepines in post-mortem hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzodiazepines in human hair by on-line high-performance liquid chromatography using a restricted access extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. forensicresources.org [forensicresources.org]
- 14. unitedchem.com [unitedchem.com]
Application Notes and Protocols: Immunoassay Cross-Reactivity with 4'-Hydroxynordiazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoassays are widely utilized in clinical and forensic toxicology for the rapid screening of drugs of abuse, including benzodiazepines. These assays rely on the specific binding of antibodies to target analytes. However, the structural similarity among different benzodiazepines and their metabolites can lead to cross-reactivity, where a compound other than the primary target of the assay binds to the antibody. This can result in false-positive or quantitatively inaccurate results. Understanding the extent of cross-reactivity of various metabolites is crucial for accurate interpretation of screening results.
Principle of Competitive ELISA for Benzodiazepine Detection
Competitive ELISA is a common format for detecting small molecules like benzodiazepines. In this assay, the analyte of interest in the sample (e.g., 4'-Hydroxynordiazepam) competes with a labeled benzodiazepine conjugate for a limited number of binding sites on an antibody coated onto a microplate well. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A substrate is then added, which reacts with the enzyme on the conjugate to produce a measurable signal (e.g., color). The higher the concentration of the target analyte in the sample, the lower the signal produced.
Caption: Principle of Competitive ELISA for Benzodiazepine Detection.
Materials and Reagents
-
Benzodiazepine ELISA Kit (e.g., from Neogen, Immunalysis, or similar). These kits typically include:
-
Antibody-coated microtiter plate
-
Benzodiazepine-enzyme (e.g., HRP) conjugate
-
Calibrators/Standards (e.g., Oxazepam or Nordiazepam)
-
Wash buffer concentrate
-
TMB substrate solution
-
Stop solution (e.g., dilute acid)
-
-
This compound analytical standard
-
Drug-free urine or serum for matrix matching
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized water
-
Vortex mixer
Experimental Protocols
Preparation of Reagents and Samples
-
Reagent Preparation: Prepare all reagents according to the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a series of calibrators for the standard curve using the provided standards (e.g., Oxazepam). A typical concentration range might be 0, 10, 50, 100, 200, and 500 ng/mL. Dilute the standards in the appropriate matrix (e.g., drug-free urine).
-
This compound Spike Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions in the same matrix as the standards (e.g., drug-free urine) to cover a broad concentration range (e.g., 10 ng/mL to 10,000 ng/mL).
Immunoassay Procedure
The following is a general procedure. Refer to the specific ELISA kit insert for detailed instructions.
Caption: General workflow for a competitive ELISA experiment.
-
Add 50 µL of each standard, control, and this compound dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the benzodiazepine-enzyme conjugate to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with the prepared wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis and Calculation of Cross-Reactivity
-
Standard Curve Generation: Plot the absorbance values (y-axis) against the concentration of the standard (e.g., Oxazepam) (x-axis). Use a semi-logarithmic scale for the concentration. Perform a sigmoidal 4-parameter logistic fit to generate the standard curve.
-
Determine the IC50: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. Determine the IC50 for both the standard (e.g., Oxazepam) and this compound from their respective dose-response curves.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of this compound) x 100
Data Presentation
The quantitative data for the cross-reactivity of this compound should be summarized in a clear and structured table. Below is a template for presenting such data, populated with hypothetical values for illustrative purposes.
Table 1: Hypothetical Cross-Reactivity of this compound in a Benzodiazepine ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity (vs. Oxazepam) |
| Oxazepam (Standard) | 150 | 100% |
| Nordiazepam | 120 | 125% |
| This compound | 750 | 20% |
| Temazepam | 200 | 75% |
| Alprazolam | 300 | 50% |
Table 2: Example Standard Curve Data (Hypothetical)
| Oxazepam Conc. (ng/mL) | Absorbance (450 nm) |
| 0 | 1.850 |
| 10 | 1.620 |
| 50 | 1.150 |
| 100 | 0.850 |
| 200 | 0.550 |
| 500 | 0.250 |
Interpretation of Results and Conclusion
The percent cross-reactivity value indicates the potency of a compound to be detected by the immunoassay relative to the standard. A high percent cross-reactivity suggests that the compound is readily detected by the assay, while a low value indicates poor detection. Based on the hypothetical data, this compound shows a 20% cross-reactivity, meaning it is five times less reactive in this assay than Oxazepam.
It is important for researchers and drug development professionals to be aware of the cross-reactivity profiles of metabolites like this compound when interpreting immunoassay screening results. High concentrations of a weakly cross-reactive metabolite may be necessary to produce a positive result, potentially leading to false negatives at lower concentrations. Conversely, a highly cross-reactive metabolite could produce a positive result even at low concentrations. For definitive identification and quantification, positive immunoassay results should be confirmed by a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes and Protocols for the Derivatization of 4'-Hydroxynordiazepam for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many benzodiazepines and their metabolites, including 4'-hydroxynordiazepam, possess polar functional groups (e.g., hydroxyl and secondary amine groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Chemical derivatization is a crucial sample preparation step to overcome these limitations.
This document provides detailed application notes and protocols for the derivatization of this compound, preparing it for successful analysis by gas chromatography-mass spectrometry (GC-MS). The most common and effective method, silylation, will be the primary focus. Silylation involves the replacement of active hydrogens in the analyte with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, thereby increasing volatility and thermal stability.
Derivatization Strategies for this compound
Silylation is the most widely employed derivatization technique for benzodiazepines for GC-MS analysis. This method effectively masks the polar hydroxyl and secondary amine groups of this compound, leading to improved chromatographic peak shape, increased thermal stability, and enhanced sensitivity.
Two common types of silylating agents are used:
-
Trimethylsilyl (TMS)ating agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are frequently used. They are highly reactive and produce TMS derivatives.
-
Tert-butyldimethylsilyl (TBDMS)ating agents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common reagent that forms TBDMS derivatives. These derivatives are known to be more stable and can provide more specific mass fragmentation patterns compared to TMS derivatives[1][2].
The choice of derivatizing agent can depend on the specific requirements of the analysis, such as the desired stability of the derivative and the required sensitivity.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the GC-MS analysis of benzodiazepines after derivatization. While specific data for this compound is not extensively published, these values provide a representative range based on the analysis of structurally similar hydroxylated benzodiazepines.
| Parameter | Typical Value/Range | Reference |
| Derivatization Reagents | BSTFA + 1% TMCS, MTBSTFA | [1] |
| Reaction Temperature | 60 - 80 °C | General Practice |
| Reaction Time | 15 - 30 minutes | General Practice |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 1.5 - 10 ng/mL | [3][4] |
| Linearity (r²) | > 0.99 | [3][4] |
| Recovery | > 80% | [3] |
| Intra-day Precision (%RSD) | < 10% | [3][4] |
| Inter-day Precision (%RSD) | < 15% | [3][4] |
Experimental Protocols
Protocol 1: Trimethylsilylation using BSTFA + 1% TMCS
This protocol is a widely used method for the derivatization of benzodiazepines.
Materials:
-
This compound standard or extracted sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Conical reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dry residue in the reaction vial, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 80°C for 20 minutes.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Tert-butyldimethylsilylation using MTBSTFA
This protocol yields a more stable derivative, which can be advantageous for certain applications.
Materials:
-
This compound standard or extracted sample residue
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Conical reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry by evaporating the solvent under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dry residue.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for GC-MS analysis.
Diagrams
Experimental Workflow for Derivatization
Caption: Workflow for the derivatization of this compound.
Silylation Reaction of this compound
References
- 1. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 4'-Hydroxynordiazepam Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the enantioselective separation of 4'-Hydroxynordiazepam. Due to the structural similarity of this compound to other 3-hydroxy-1,4-benzodiazepines, a robust method has been developed based on established protocols for analogous compounds like oxazepam. The presented protocol utilizes a cyclodextrin-based chiral stationary phase (CSP) under reversed-phase conditions. A critical parameter for the successful resolution of these enantiomers is maintaining a low column temperature to prevent on-column racemization. This note provides a comprehensive protocol, system parameters, and expected results to guide researchers in achieving baseline separation of this compound enantiomers.
Introduction
This compound is a metabolite of several benzodiazepine drugs. As a chiral molecule, its enantiomers can exhibit different pharmacological and toxicological profiles. The stereoselective analysis of these enantiomers is crucial in pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC with a cyclodextrin-based chiral stationary phase. The methodology is adapted from successful separations of structurally related benzodiazepines, such as oxazepam.[1][2][3][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Stationary Phase: A Cyclobond I-2000 RSP column is recommended.[1][3] Alternatively, a beta-cyclodextrin derivatized bonded chiral stationary phase can be used.[2][4] A cellulose-based chiral stationary phase, such as Chiralcel OD-R, may also be a suitable alternative.[5][6]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Acetic Acid (glacial)
-
Water (HPLC grade)
-
Racemic this compound standard
-
-
Mobile Phase Preparation:
-
Prepare a 1% triethylamine acetate (TEAA) buffer by adding 10 mL of triethylamine and 10 mL of glacial acetic acid to 980 mL of HPLC grade water. Adjust the pH if necessary.
-
The mobile phase consists of a mixture of acetonitrile and the 1% TEAA buffer. The exact ratio should be optimized, but a good starting point is a ratio similar to that used for oxazepam.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of this compound enantiomers, based on methods for structurally similar compounds.[1][3]
| Parameter | Recommended Condition |
| Column | Cyclobond I-2000 RSP |
| Mobile Phase | Acetonitrile / 1% Triethylamine Acetate (TEAA) buffer |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 12°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Note: The column temperature is a critical parameter. Temperatures above 13°C may lead to peak coalescence due to the racemization of the enantiomers on the column.[2][4]
Data Presentation
The following table presents typical data obtained for the chiral separation of oxazepam, which is expected to be comparable for this compound under the optimized conditions.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Oxazepam | S-(+)-enantiomer | tR1 | 3.2[1][3] |
| R-(-)-enantiomer | tR2 |
Retention times are dependent on the specific column and system configuration. The resolution value (Rs) is a key indicator of the separation efficiency.
Method Validation (General Guidance)
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
References
- 1. Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase (2004) | Hua He | 22 Citations [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 4'-Hydroxynordiazepam LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of 4'-hydroxynordiazepam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: What are the common sources of matrix effects in plasma or urine samples?
A2: In biological matrices like plasma and urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and anticoagulants.[1] For instance, phospholipids from plasma are well-known to cause significant ion suppression in electrospray ionization (ESI).
Q3: How can I quantitatively assess matrix effects for this compound in my assay?
A3: The standard method for quantifying matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a blank, extracted matrix sample to the peak area of a pure standard solution at the same concentration. The ratio of these two responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.
Q4: What is an acceptable range for matrix effects in a validated LC-MS/MS method?
A4: While there is no universally fixed acceptance criterion, a common approach is to evaluate the coefficient of variation (CV%) of the internal standard-normalized matrix factor across different lots of the biological matrix. A CV% of ≤15% is generally considered acceptable, indicating that the matrix effect is consistent and can be compensated for by the internal standard.
Q5: Can a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate matrix effects?
A5: A SIL-IS is the most effective tool to compensate for, but not eliminate, matrix effects. Since the SIL-IS is structurally and chemically very similar to the analyte, it is assumed to experience similar ionization suppression or enhancement. This allows for accurate quantification as the analyte-to-IS peak area ratio should remain constant. However, it is crucial to ensure that the concentration of the SIL-IS is appropriate to avoid its own contribution to signal suppression.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Tailing for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Column Overload | Dilute the sample or inject a smaller volume. | Exceeding the column's loading capacity can lead to peak distortion. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For benzodiazepines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often yields better peak shapes. | The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its interaction with the stationary phase. |
| Column Degradation | Replace the analytical column with a new one of the same type. | Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase. |
| Secondary Interactions | Use a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) or add a competing agent to the mobile phase. | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. |
Issue 2: Significant Ion Suppression Observed
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with Phospholipids (in plasma) | Optimize the chromatographic gradient to better separate this compound from the phospholipid elution zone. Employ a more rigorous sample preparation technique like solid-phase extraction (SPE). | Phospholipids are a major cause of ion suppression. Improving their removal or chromatographic separation from the analyte is key. |
| Inadequate Sample Cleanup | Switch from a simple protein precipitation (PPT) to a more selective sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | More advanced sample preparation techniques can more effectively remove interfering matrix components. |
| High Concentration of Salts | Ensure that the sample preparation method includes a desalting step or divert the initial part of the chromatographic run (containing salts) to waste. | High salt concentrations can suppress the ESI signal. |
Issue 3: Inconsistent Results and High Variability
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible. Ensure thorough vortexing and centrifugation times are standardized. | Manual sample preparation can introduce variability. Consistency is crucial for reproducible results. |
| Matrix Effect Variability Between Sample Lots | Evaluate the matrix effect across at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method is needed. | Different sources of biological matrices can have varying compositions, leading to inconsistent matrix effects. |
| Improper Internal Standard Use | Ensure the internal standard is added at the very beginning of the sample preparation process. Use a stable isotope-labeled internal standard if available. | The IS must be present throughout the entire sample preparation and analysis workflow to effectively compensate for variations. |
Quantitative Data on Matrix Effects for Benzodiazepines
| Compound | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) |
| Diazepam | Human Plasma | Protein Precipitation | 88.15 - 93.54 | 81.92 - 86.63 |
| Designer Benzodiazepines (various) | Blood | Solid-Phase Extraction | -52 to +33 | 35 - 90[4] |
| Alprazolam, Oxazepam, Diazepam | Plasma | DLLME | Not specified | 86, 84, 90[5] |
Note: Matrix Effect (%) is often reported as a percentage of the signal in a pure solution. A value <100% indicates suppression, and >100% indicates enhancement. The values for designer benzodiazepines show a wide range, highlighting the compound-specific nature of matrix effects.
Experimental Protocols
Protein Precipitation (PPT) for Plasma Samples
This is a simple and fast method but may result in significant matrix effects.
-
To 100 µL of a plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) for Plasma or Urine
This method provides a cleaner extract compared to PPT.
-
Sample Pre-treatment: To 500 µL of the sample, add the internal standard. If analyzing urine for conjugated metabolites, an enzymatic hydrolysis step may be required before proceeding.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Technical Support Center: Enhancing 4'-Hydroxynordiazepam Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4'-Hydroxynordiazepam detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The primary analytical methods for detecting this compound and other benzodiazepines include immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[1][4]
Q2: Why am I seeing low sensitivity with my immunoassay for this compound?
A2: Immunoassays for benzodiazepines can suffer from a lack of sensitivity for several reasons. A major factor is the poor cross-reactivity of the antibodies with certain metabolites, particularly glucuronidated forms.[5][6] Since many benzodiazepines are excreted as glucuronide conjugates, failure to detect these can lead to false-negative results.[6] Some "high sensitivity" immunoassays incorporate a β-glucuronidase pretreatment step to improve the detection of these metabolites.[5][6][7]
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: To enhance the sensitivity of your LC-MS/MS method, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove matrix interferences.[8][9]
-
Enzymatic Hydrolysis: Use β-glucuronidase to cleave glucuronide conjugates, increasing the concentration of the free drug and its metabolites for detection.[3][6]
-
Mass Spectrometry Parameters: Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection.[2][4] Ensure that the precursor and product ion transitions are optimized for this compound.
-
Chromatography: Use a high-efficiency HPLC or UHPLC column to achieve good peak shape and separation from interfering compounds.[10]
Q4: What is the metabolic pathway of nordiazepam, and why is it important for detection?
A4: Nordiazepam (also known as desmethyldiazepam) is an active metabolite of several benzodiazepines, including diazepam.[11][12] It is further metabolized in the liver, primarily by cytochrome P450 enzymes, to oxazepam.[13][14] Understanding this pathway is crucial as it helps in selecting the appropriate analytes to monitor for assessing benzodiazepine use. Detecting both the parent drug and its metabolites provides a more comprehensive and reliable assessment.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: High Signal-to-Noise Ratio and Poor Peak Shape in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the target analyte. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[8] |
| Suboptimal Chromatographic Conditions | Poor peak shape can result from an inappropriate mobile phase or column. Adjust the mobile phase composition and gradient to improve peak resolution and shape. Ensure the column is not degraded.[10] |
| Contaminated System | Carryover from previous injections can contribute to high background noise. Implement a thorough wash cycle between samples. |
Issue 2: Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | If using enzymatic hydrolysis, incomplete cleavage of glucuronide conjugates will lead to variable results. Optimize the incubation time, temperature, and enzyme concentration for the β-glucuronidase treatment.[3] |
| Sample Preparation Variability | Manual sample preparation methods like liquid-liquid extraction can have higher variability. Use an automated sample preparation system or a more robust method like SPE.[3] |
| Internal Standard Issues | An inappropriate or degraded internal standard will lead to inaccurate quantification. Ensure the internal standard is chemically similar to the analyte and is added at a consistent concentration to all samples and standards. |
Quantitative Data Summary
The following table summarizes the limits of quantitation (LOQs) for various benzodiazepines using different analytical methods.
| Analyte | Method | Matrix | Limit of Quantitation (LOQ) |
| Diazepam | HPLC-MS/MS | Human Plasma | < 50 ng/mL[15] |
| Nordiazepam | GC-MS/MS | Urine | 1.0 ng/mL[2] |
| Oxazepam | GC-MS/MS | Urine | 1.5 ng/mL[2] |
| Alprazolam | LC-MS/MS | Blood | 6 ng/mL[9] |
| Multiple Benzodiazepines | LC-MS/MS | Urine | at least 10 ng/mL[4] |
Experimental Protocols
Protocol 1: Sample Preparation for Sensitive LC-MS/MS Analysis of this compound in Urine
-
Sample Hydrolysis:
-
To 1 mL of urine, add 500 µL of β-glucuronidase solution in an acetate buffer (pH 5.0).
-
Add an internal standard.
-
Vortex the mixture.
-
Incubate at 60°C for 2-3 hours.[9]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Dry the cartridge under a vacuum.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate/isopropanol mixture).[9]
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Metabolic pathway of Diazepam to its major active metabolites.
Caption: Experimental workflow for sensitive this compound detection.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of four immunoassay screening kits for the detection of benzodiazepines in urine. | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. spectralabsci.com [spectralabsci.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 14. medcentral.com [medcentral.com]
- 15. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4'-Hydroxynordiazepam in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4'-hydroxynordiazepam in biological samples. The information is presented in a question-and-answer format to address common issues and provide troubleshooting advice for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
This compound is a metabolite of several benzodiazepines, including diazepam and nordiazepam. Its stability in biological samples (e.g., blood, plasma, urine) is crucial for accurate and reliable quantification in pharmacokinetic, toxicological, and clinical studies. Degradation of the analyte can lead to underestimation of its concentration, potentially impacting data interpretation and clinical decisions.
Q2: What are the main factors affecting the stability of this compound in biological samples?
The primary factors influencing the stability of this compound, similar to other benzodiazepines, are:
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Storage Temperature: Lower temperatures are generally better for long-term stability.
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Storage Duration: The concentration of the analyte may decrease over time.
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pH of the sample: Acidic conditions can lead to the degradation of related compounds like nordiazepam.[1]
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Presence of Preservatives: Additives like sodium fluoride can help inhibit enzymatic activity that may degrade the analyte.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
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Matrix Effects: The type of biological sample (e.g., whole blood, plasma, urine) can influence stability.
Q3: What are the recommended storage conditions for biological samples containing this compound?
While specific long-term stability data for this compound is limited, based on data for nordiazepam and other benzodiazepines, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C.
-
Long-term storage: Freezing at -20°C or -80°C is strongly recommended. Studies on other benzodiazepines show greater stability at these lower temperatures.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected concentrations of this compound in stored samples.
-
Possible Cause: Analyte degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that samples have been consistently stored at the recommended temperature (-20°C or -80°C for long-term storage).
-
Review Storage Duration: If samples have been stored for an extended period, consider the possibility of time-dependent degradation. While nordiazepam has been reported to be unstable after 3 months in blood stored at 4°C and -20°C, lower temperatures may prolong stability.
-
Check Sample pH: For urine samples, measure the pH. Acidic conditions (pH 3) have been shown to cause degradation of the parent compound, nordiazepam.[1] Neutral pH (around 7) is preferable for stability.[1]
-
Limit Freeze-Thaw Cycles: Minimize the number of times a sample is frozen and thawed. If multiple analyses are required, aliquot the sample upon collection.
-
Issue 2: Poor recovery of this compound during sample extraction.
-
Possible Cause: Issues with the extraction protocol or analyte binding to the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common methods. Ensure the chosen method is validated for this compound.
-
Evaluate Matrix Effects: The biological matrix can interfere with extraction efficiency. Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus the response in an extracted blank matrix spiked with the analyte.
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Check for Adsorption: Benzodiazepines can sometimes adsorb to glass or plastic surfaces. Consider using silanized glassware or low-binding polypropylene tubes.
-
Issue 3: Variability in results between different batches of samples.
-
Possible Cause: Inconsistent sample handling and processing.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all samples are collected, processed, and stored under identical conditions.
-
Use of Internal Standard: Employ a stable, isotopically labeled internal standard for this compound to correct for variability in extraction and instrument response.
-
Calibrate Instruments Regularly: Perform regular calibration and quality control checks on analytical instruments (e.g., LC-MS/MS) to ensure consistent performance.
-
Quantitative Data Summary
Disclaimer: Specific quantitative stability data for this compound is limited in the public domain. The following tables are based on the stability of the closely related precursor, nordiazepam, and general findings for benzodiazepines. These should be used as a general guide, and it is highly recommended to perform an in-house stability study for this compound under your specific experimental conditions.
Table 1: Long-Term Stability of Nordiazepam in Whole Blood
| Storage Temperature | Duration | Analyte Stability | Reference |
| 4°C | 3 months | Unstable | General Benzodiazepine Stability Data |
| -20°C | 3 months | Unstable | General Benzodiazepine Stability Data |
| -80°C | > 6 months | Generally Stable | General Benzodiazepine Stability Data |
Table 2: Effect of pH on Nordiazepam Stability in Aqueous Solution
| pH | Duration | Analyte Stability | Reference |
| 3 | 12 days | Unstable | [1] |
| 7 | 12 days | Stable | [1] |
Table 3: Freeze-Thaw Stability of Benzodiazepines (General)
| Biological Matrix | Number of Cycles | Analyte Stability | Reference |
| Plasma/Serum | 3-5 cycles | Generally Stable | General Benzodiazepine Stability Data |
| Urine | 3-5 cycles | Generally Stable | General Benzodiazepine Stability Data |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound in Plasma
-
Sample Preparation:
-
Spike a pool of blank human plasma with a known concentration of this compound (e.g., low, medium, and high quality control concentrations).
-
Aliquot the spiked plasma into multiple storage vials.
-
-
Storage:
-
Store the aliquots at various temperatures to be tested (e.g., -20°C and -80°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples and extract this compound using a validated extraction method (e.g., SPE or LLE).
-
Analyze the extracted samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the concentration of this compound at each time point.
-
Compare the mean concentration at each time point to the initial concentration (time 0). The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the initial concentration).
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Analysis of 4'-Hydroxynordiazepam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of 4'-hydroxynordiazepam, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, false-negative results.
Q2: What are the primary causes of ion suppression in the analysis of this compound?
The primary causes of ion suppression for this compound are endogenous components from biological matrices, such as phospholipids, salts, and urea, that co-elute with the analyte and interfere with the electrospray ionization (ESI) process. Exogenous sources, such as formulation excipients or co-administered drugs, can also contribute to ion suppression.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.
Q4: Is a deuterated internal standard for this compound commercially available?
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (e.g., this compound-d4), is the most effective way to compensate for ion suppression and other matrix effects. While the commercial availability of a specific deuterated standard for this compound can vary, it is highly recommended to use one if available. If a specific SIL-IS is not available, a closely related deuterated benzodiazepine analogue that co-elutes with the analyte can be considered as an alternative, though with potentially less accurate correction.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions to overcome them.
Issue 1: Low or Inconsistent Analyte Response
Possible Cause: Significant ion suppression from the sample matrix.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering matrix components. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide superior cleanup compared to reversed-phase SPE alone.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects, but its efficiency is highly dependent on the choice of solvent and pH.
-
Protein Precipitation (PPT): While the simplest method, PPT is generally the least effective at removing phospholipids and other sources of ion suppression.
-
-
Improve Chromatographic Separation:
-
Column Chemistry: The choice of HPLC column can significantly impact the separation of this compound from matrix interferences. Phenyl-Hexyl columns can offer different selectivity compared to standard C18 columns and may be effective in resolving the analyte from co-eluting interferences.
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and interfering compounds.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause: Secondary interactions with the analytical column or issues with the mobile phase.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state and improve peak shape.
-
Select an Appropriate Column: As mentioned, different column chemistries can influence peak shape. Testing various column types (e.g., C18, Phenyl-Hexyl, Biphenyl) can help identify the one that provides the best peak symmetry.
-
Mobile Phase Additives: The addition of a small amount of an organic acid (e.g., formic acid) or a buffer (e.g., ammonium formate) to the mobile phase can improve peak shape.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies for overcoming ion suppression. Note: Some data may be from studies on closely related benzodiazepines and are used to illustrate general principles due to the limited availability of data specifically for this compound.
Table 1: Comparison of Sample Preparation Techniques for Benzodiazepine Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 85 - 105 | < 20 | High recovery, excellent matrix removal | More complex and time-consuming |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Good for cleaner matrices, cost-effective | Can be less efficient, emulsion formation |
| Protein Precipitation (PPT) | > 90 | > 50 | Simple and fast | Poor removal of phospholipids, high ion suppression |
Table 2: Influence of LC Column Chemistry on Benzodiazepine Analysis
| Column Type | Typical Retention Time (min) | Ion Suppression Potential | Selectivity Characteristics |
| C18 | 2.5 - 4.0 | Moderate | Good retention for non-polar compounds |
| Phenyl-Hexyl | 2.0 - 3.5 | Potentially Lower | π-π interactions can provide unique selectivity for aromatic compounds |
| Biphenyl | 2.0 - 3.5 | Potentially Lower | Enhanced π-π interactions, useful for aromatic and conjugated systems |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is based on a mixed-mode SPE approach, which has been shown to be effective for a broad range of benzodiazepines.
Materials:
-
Oasis® MCX µElution Plate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (deuterated this compound, if available)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load: Load the entire pre-treated sample onto the Oasis® MCX µElution Plate.
-
Wash 1: Wash the plate with 200 µL of 2% formic acid in water.
-
Wash 2: Wash the plate with 200 µL of methanol.
-
Elute: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in acetonitrile/methanol (50:50, v/v).
-
Dilute: Dilute the eluate with 50 µL of water prior to LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is a general procedure for the extraction of benzodiazepines from plasma.
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Sodium carbonate buffer (0.1 M, pH 9.0)
-
Internal Standard (IS) solution
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 200 µL of plasma, add 20 µL of IS solution and 50 µL of 0.1 M sodium carbonate buffer. Vortex briefly.
-
Extraction: Add 1 mL of MTBE and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low analyte signal.
Technical Support Center: Optimization of 4'-Hydroxynordiazepam Extraction Recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 4'-Hydroxynordiazepam.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for extracting this compound, a key metabolite of several benzodiazepines, from biological matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Each method has its own set of advantages and is chosen based on factors like matrix type, required cleanliness of the extract, and desired throughput.
Q2: What is the role of pH in the extraction of this compound?
A2: The pH of the sample solution is a critical factor that significantly influences the extraction efficiency of benzodiazepines. For many benzodiazepines, a pH of around 9.0 has been found to be optimal for extraction, leading to recoveries between 90.0% and 98.8%.[1] In acidic conditions, particularly at a pH below 5.0, the signal of benzodiazepines tends to decrease.[1]
Q3: Can the choice of solvent impact the recovery of this compound in Liquid-Liquid Extraction (LLE)?
A3: Absolutely. The choice of the organic solvent in LLE is crucial and is dependent on the polarity of the analyte. For benzodiazepines, commonly used solvents include ethyl acetate and n-hexane.[2] The use of a mixture of solvents, such as n-hexane-ethyl acetate, can sometimes provide better extraction efficiency than a single solvent.[1]
Q4: What are matrix effects and how can they affect my results?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, causing inaccurate quantification. Techniques like QuEChERS with a dSPE cleanup step can help minimize matrix effects by removing interfering substances like organic acids and fatty matrix co-extractives.[3]
Q5: How can I improve the recovery of benzodiazepines in Solid-Phase Extraction (SPE)?
A5: To improve SPE recovery, consider optimizing the sorbent type, wash, and elution solvents. For benzodiazepines, polymeric reversed-phase cartridges are commonly used.[2] The use of molecularly imprinted polymers (MIPs) can offer high selectivity and recovery levels ranging from 89.0% to 93.9% in urine samples.[2] Additionally, ensure proper conditioning of the SPE cartridge and a suitable pH of the sample before loading.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the sample | Adjust the sample pH to an optimal range, typically around 9.0 for benzodiazepines, to ensure the analyte is in a neutral form for efficient extraction.[1] |
| Suboptimal extraction solvent (LLE) | Experiment with different organic solvents or mixtures of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-hexane) to find the most effective one for this compound.[2][4] |
| Inefficient elution from SPE sorbent | Optimize the elution solvent. A stronger solvent or a mixture of solvents may be required to effectively desorb the analyte from the SPE cartridge. Ensure the elution volume is sufficient. |
| Analyte loss during solvent evaporation | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat or prolonged evaporation times. |
| Incomplete phase separation (LLE) | Centrifuge the sample to ensure a clear separation between the aqueous and organic layers. The addition of salt (salting-out) can also aid in phase separation and improve extraction efficiency.[1] |
| Degradation of the analyte | This compound may be sensitive to light, temperature, or extreme pH. Ensure samples are processed promptly and stored under appropriate conditions (-20°C or lower) to prevent degradation.[5] |
High Matrix Effects
| Potential Cause | Troubleshooting Step |
| Insufficient sample cleanup | Incorporate a cleanup step after the initial extraction. For QuEChERS, a dispersive SPE (dSPE) step with sorbents like PSA and C18 can remove interfering matrix components.[3] For SPE, an additional wash step with a carefully selected solvent can help remove interferences without eluting the analyte. |
| Co-elution of matrix components with the analyte | Modify the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation between this compound and interfering compounds. |
| Inappropriate extraction method for the matrix | For complex matrices like whole blood or tissue, a more rigorous extraction method like SPE with a specific sorbent may be necessary compared to a simple LLE. |
Data on Extraction Recovery
The following tables summarize quantitative data on the recovery of benzodiazepines using different extraction methods. While not all data is specific to this compound, it provides a valuable reference for expected recovery rates.
Table 1: Comparison of SPE Sorbents for Benzodiazepine Extraction [2]
| Sorbent Type | Principle | Typical Recovery | Advantages |
| Polymeric Reversed-Phase | Hydrophobic interactions | 65-85% | High capacity, stable over a wide pH range. |
| Hydrophilic-Lipophilic Balanced (HLB) | Mixed-mode (hydrophilic and lipophilic interactions) | >80% | Good retention for a wide range of analytes. |
| Molecularly Imprinted Polymer (MIP) | Specific molecular recognition | 89-94% | High selectivity for the target analyte. |
Table 2: Recovery of Benzodiazepines using QuEChERS from Whole Blood [3]
| Compound | Recovery (%) | RSD (%) |
| Representative Benzodiazepines | 85.5–105 | ≤ 10.7 |
Table 3: Recovery of Benzodiazepines using Liquid-Liquid Extraction with Low Temperature Partitioning (LLE-LTP) from Urine [6]
| Compound | Recovery (%) |
| Diazepam | 95.2 |
| Lorazepam | 100.4 |
| Clonazepam | 72.4 |
| Bromazepam | 88.7 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Benzodiazepines
This is a general protocol and may require optimization for this compound.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Adjust the pH of the biological sample (e.g., urine, plasma) to ~9.0. Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained this compound with a small volume (e.g., 1-2 mL) of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).
Protocol 2: QuEChERS Extraction from Whole Blood[3]
-
Sample Preparation: To 1 mL of whole blood, add an internal standard and 2 mL of acetonitrile containing 0.4% formic acid.
-
Extraction and Partitioning: Add 400 mg of magnesium sulfate (MgSO4) and 100 mg of sodium acetate (NaOAc). Vortex thoroughly and centrifuge.
-
Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg primary secondary amine (PSA), and 50 mg C18. Vortex and centrifuge.
-
Analysis: The resulting supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Troubleshooting logic for extraction optimization.
References
- 1. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 17270-12-1 | Benchchem [benchchem.com]
- 3. Perform quantitative analysis of benzodiazepines by QuEChERS and LC-MS/MS | Separation Science [sepscience.com]
- 4. lcms.cz [lcms.cz]
- 5. thaiscience.info [thaiscience.info]
- 6. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
Technical Support Center: Chromatography of 4'-Hydroxynordiazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of 4'-Hydroxynordiazepam.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the chromatographic analysis of this compound.
Issue 1: Peak Tailing or Asymmetrical Peaks
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for this compound is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. As a compound with both weakly acidic (phenol group, pKa ≈ 9.13) and weakly basic (imine group, pKa ≈ 2.74) properties, its ionization state is highly dependent on the mobile phase pH.[1]
Primary Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen in the diazepine ring, leading to peak tailing.[2][3]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 will protonate the silanol groups, minimizing these secondary interactions.[4][5] At this pH, the basic nitrogen of this compound will be protonated, which can improve peak shape but may decrease retention time.
-
Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column will reduce the number of available free silanols.
-
Solution 3: Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Analyte Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and reinject. If sensitivity is an issue, consider a more sensitive detector or optimizing the injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Follow a rigorous column washing protocol. If the problem persists, the column may need to be replaced.
-
Issue 2: Poor Retention or Drifting Retention Times
Question: I am observing very early elution or inconsistent retention times for this compound. What could be the cause?
Answer:
Retention time variability is often linked to the mobile phase pH being too close to the analyte's pKa, or issues with the HPLC system itself.
Primary Causes and Solutions:
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the pKa of the basic nitrogen (≈ 2.74), small fluctuations in pH can lead to significant changes in the analyte's ionization state and, consequently, its retention time.[6][7]
-
Solution: Ensure the mobile phase is buffered and the pH is set at least 1.5-2 pH units away from the analyte's pKa for robust retention.[6] For consistent retention of the protonated form, a pH of around 2.5 is a good starting point. For retention of the neutral form, a pH of 7 or higher could be explored, though this may increase silanol interactions.[6]
-
-
Inadequate System Equilibration: Insufficient equilibration of the column with the mobile phase can cause retention time drift, especially when changing mobile phase compositions.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
-
Mobile Phase Composition: The type and percentage of the organic modifier (e.g., acetonitrile, methanol) will significantly impact retention.
-
Solution: To increase retention, decrease the percentage of the organic modifier in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for this compound?
A1: this compound has two pKa values: a strongest acidic pKa of approximately 9.13 (due to the phenolic hydroxyl group) and a strongest basic pKa of approximately 2.74 (due to the nitrogen in the diazepine ring).[1]
Q2: What is a good starting point for mobile phase pH when developing a method for this compound?
A2: A good starting point for the mobile phase pH is around 2.5 to 3.5.[4] This will ensure the analyte is in a consistent, protonated state and will minimize interactions with residual silanol groups on the column, leading to better peak shapes.[2][5]
Q3: Which type of HPLC column is recommended for this compound analysis?
A3: A high-purity, end-capped reversed-phase C18 or C8 column is recommended. These columns have a lower density of residual silanol groups, which helps to minimize peak tailing.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. If you are experiencing co-elution with other compounds, switching the organic modifier is a valuable tool for altering the separation.
Data Summary
The following tables summarize the expected impact of key chromatographic parameters on the analysis of this compound.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape
| Mobile Phase pH | Expected Ionization State of Basic Nitrogen (pKa ≈ 2.74) | Expected Retention Time | Expected Peak Shape |
| < 2.0 | Fully Protonated | Shorter | Symmetrical |
| 2.5 - 3.5 | Predominantly Protonated | Moderate | Good Symmetry |
| 4.0 - 6.0 | Partially Protonated/Neutral | Variable and Longer | Potential Tailing |
| > 7.0 | Predominantly Neutral | Longest | Increased risk of tailing due to silanol interactions |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Silanol Interactions | Lower mobile phase pH to 2.5-3.5; Use an end-capped column; Add a competing base (e.g., TEA) |
| Column Overload | Dilute sample or reduce injection volume | |
| Column Contamination | Wash column with a strong solvent; Replace column if necessary | |
| Split Peaks | Column Void or Channeling | Reverse flush the column at low flow rate; Replace column if problem persists |
| Sample Solvent Incompatibility | Ensure sample is dissolved in a solvent similar to or weaker than the mobile phase |
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting to Optimize Peak Shape
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare Stock Buffers:
-
Buffer A (pH 2.5): 10 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid.
-
Buffer B (pH 4.5): 10 mM potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid.
-
Buffer C (pH 7.0): 10 mM potassium phosphate monobasic, pH adjusted to 7.0 with potassium hydroxide.
-
-
Prepare Mobile Phases:
-
Mobile Phase 1: Mix Buffer A and acetonitrile in a 60:40 (v/v) ratio.
-
Mobile Phase 2: Mix Buffer B and acetonitrile in a 60:40 (v/v) ratio.
-
Mobile Phase 3: Mix Buffer C and acetonitrile in a 60:40 (v/v) ratio.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Column Temperature: 30 °C
-
-
Procedure:
-
Equilibrate the column with Mobile Phase 1 for at least 20 minutes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the asymmetry factor.
-
Repeat the equilibration and injection for Mobile Phase 2 and Mobile Phase 3.
-
-
Evaluation: Compare the peak shapes and retention times obtained at each pH. The optimal pH will provide a symmetrical peak (asymmetry factor close to 1.0) with adequate retention.
Protocol 2: Column Washing to Remediate Contamination
Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape or high backpressure.
Methodology:
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Sequential Washes: Flush the column with the following solvents in order, for at least 20 column volumes each, at a low flow rate (e.g., 0.5 mL/min):
-
Water (to remove buffer salts)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong, non-polar solvent)
-
Hexane (if highly non-polar contaminants are suspected, ensure system compatibility)
-
Isopropanol (to ensure miscibility with the reversed-phase mobile phase)
-
-
Re-equilibration: Flush the column with the mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard of this compound to assess if the peak shape and retention time have been restored.
Visualizations
Caption: Troubleshooting workflow for poor chromatography of this compound.
Caption: Impact of mobile phase pH on silanol interactions and peak shape.
References
- 1. Human Metabolome Database: Showing metabocard for p-Hydroxynordiazepam (HMDB0061175) [hmdb.ca]
- 2. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. agilent.com [agilent.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preventing degradation of 4'-Hydroxynordiazepam during storage
Welcome to the technical support center for 4'-Hydroxynordiazepam. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: The primary factors known to cause the degradation of benzodiazepines, including this compound, are exposure to light (photodegradation), suboptimal pH conditions, and elevated temperatures.[1][2][3]
Q2: How does light exposure affect the stability of this compound?
A2: Exposure to light, particularly UV radiation, can lead to the photodegradation of benzodiazepines.[2][4] This process can involve hydroxylation and cleavage of the diazepine ring, leading to the formation of various degradation products.[2] It is crucial to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q3: What is the optimal pH range for storing this compound solutions?
A3: The stability of benzodiazepines is significantly influenced by pH.[5][6][7] Acidic conditions, in particular, can lead to the hydrolysis of the diazepine ring.[5][6] While the optimal pH for this compound is not explicitly documented in the provided search results, for general benzodiazepines, storage at a neutral to slightly acidic pH is often recommended to minimize hydrolysis. It is advisable to perform a pH stability study for your specific experimental conditions.
Q4: What are the recommended temperature conditions for short-term and long-term storage?
A4: For long-term storage of benzodiazepines in biological samples, it is consistently recommended to store them at low temperatures, such as -20°C or -80°C, to minimize degradation.[3][8] Storage at room temperature can lead to significant degradation of certain benzodiazepines.[3][8] For short-term storage, refrigeration at 2-8°C is generally acceptable, but the duration should be minimized.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not detailed in the search results, general degradation pathways for benzodiazepines suggest the formation of benzophenone derivatives and quinazoline structures.[2][4] Photodegradation often begins with hydroxylation of the benzodiazepine ring system.[2]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Question: Could these be degradation products? Answer: Yes, the appearance of unexpected peaks is a common indication of sample degradation. Compare the retention times of these new peaks with those of known or potential degradation products if standards are available.
-
Question: How can I confirm if my compound has degraded? Answer: To confirm degradation, you can perform a forced degradation study. Expose a sample of this compound to stress conditions (e.g., strong acid, strong base, high temperature, UV light) and analyze it by a stability-indicating method, such as HPLC or LC-MS.[9] A comparison of the chromatograms from the stressed and unstressed samples will help identify degradation products.
-
Question: What steps can I take to prevent this in the future? Answer:
-
Light Protection: Always store and handle solutions of this compound in amber vials or under light-protected conditions.
-
Temperature Control: For long-term storage, use a freezer at -20°C or -80°C.[3][8] For short-term handling, keep samples on ice.
-
pH Management: Ensure the pH of your solutions is within a stable range for this compound. If you are working in acidic or basic conditions, minimize the exposure time.
-
Issue 2: My quantitative analysis shows a decrease in the concentration of this compound over time.
-
Question: What could be causing the loss of my compound? Answer: A decrease in concentration is likely due to degradation. The rate of degradation will depend on the storage conditions.
-
Question: How can I improve the stability of my stock solutions? Answer:
-
Solvent Selection: While not extensively detailed for this specific compound, consider using a solvent in which this compound has proven stability. For some benzodiazepines, organic solvents may offer better stability than aqueous solutions.
-
Storage Conditions: As a best practice, store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive compounds, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to prevent oxidative degradation.
-
Data Presentation
Table 1: Stability of Nordiazepam and Oxazepam (a Hydroxylated Benzodiazepine) in Blood Samples Over 6 Months at Various Temperatures.
Disclaimer: This data is for related compounds and should be used as a guideline for the expected stability trends of this compound.
| Compound | Storage Temperature | Degradation Rate (after 6 months) | Reference |
| Nordiazepam | Room Temperature | 0-10% | [3][8] |
| 4°C | 0-10% | [3][8] | |
| -20°C | 0-10% | [3][8] | |
| -80°C | 0-10% | [3][8] | |
| Oxazepam | Room Temperature | ~20-30% | [3] |
| 4°C | ~10-20% | [3] | |
| -20°C | 0-10% | [3][8] | |
| -80°C | 0-10% | [3][8] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
-
Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, pH, light exposure).
-
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber and clear glass vials with appropriate caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)[9]
-
pH meter
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
-
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Preparation of Stability Samples: Aliquot the stock solution into different sets of vials for each storage condition to be tested. For example:
-
Temperature: -20°C, 4°C, Room Temperature (in the dark), 40°C.
-
Light Exposure: Room temperature with light exposure (in clear vials) vs. room temperature in the dark (in amber vials).
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4, 8, 12 weeks for long-term).
-
Analysis: At each time point, retrieve the samples from their respective storage conditions. Allow them to equilibrate to room temperature before analysis. Analyze the samples using a validated, stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Monitor for the appearance and increase of any degradation product peaks.
-
Mandatory Visualization
Caption: Simplified proposed degradation pathway for this compound.
Caption: Experimental workflow for a stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of benzodiazepines in formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
Technical Support Center: Quantification of 4'-Hydroxynordiazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of 4'-Hydroxynordiazepam. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to offer solutions to common problems that may arise during the analytical process.
1. Question: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
Answer: A non-linear calibration curve can stem from several factors throughout the analytical workflow. Here is a step-by-step guide to troubleshoot this issue:
-
Detector Saturation: High concentrations of the analyte can saturate the detector, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve to include higher concentration standards to identify the point of saturation. If saturation is observed, either dilute the samples to fall within the linear range or adjust the upper limit of quantification (ULOQ).
-
-
Improper Standard Preparation: Errors in serial dilutions or inaccuracies in the initial stock solution concentration will directly impact the linearity of your curve.
-
Solution: Prepare fresh calibration standards and quality control (QC) samples. Verify the purity and concentration of the reference standard.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, causing ion suppression or enhancement.[1]
-
Solution: Employ a more effective sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2][3][4] Using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, can effectively compensate for matrix effects.[5][6]
-
-
Inappropriate Curve Fitting: Using a linear regression model for a relationship that is inherently non-linear (e.g., quadratic) will result in a poor fit.
-
Solution: Evaluate different regression models, such as a quadratic fit with 1/x or 1/x² weighting.[7] The most appropriate model should provide the lowest deviation for the back-calculated concentrations of the standards.
-
2. Question: I am observing significant matrix effects in my this compound assay. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis. Here are several strategies to minimize their impact:
-
Optimize Sample Preparation: The goal is to remove as many endogenous matrix components as possible while efficiently extracting the analyte.
-
Supported Liquid Extraction (SLE): This technique offers a good alternative to traditional LLE, providing high analyte recovery and cleaner extracts.[2]
-
Solid-Phase Extraction (SPE): Mixed-mode SPE can be particularly effective in removing a broad range of interferences from complex matrices like urine and blood.[7]
-
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression or enhancement.
-
Solution: Modify the HPLC gradient, change the mobile phase composition, or try a different column chemistry (e.g., biphenyl, C18+).[2]
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization effects, leading to an accurate ratio of analyte to internal standard. Nordiazepam-d5 is a commonly used internal standard for related compounds.[8]
-
Matrix Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects between the standards and the unknown samples.
3. Question: What are the key considerations for selecting and using an internal standard for this compound quantification?
Answer: The choice and proper use of an internal standard (IS) are critical for accurate and precise quantification.
-
Ideal Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4). SIL-ISs have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[5][6]
-
Structural Analogs: If a SIL-IS is not available, a structural analog can be used. However, it is crucial to ensure that the analog does not co-elute with any endogenous compounds and exhibits similar extraction and ionization behavior to this compound. Prazepam or other benzodiazepine analogs have been used as internal standards in benzodiazepine panels.[3][4]
-
Consistent Addition: The internal standard must be added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process to account for variability in extraction and analysis.
Experimental Protocols & Data
Below are summarized tables of typical experimental conditions and validation parameters for benzodiazepine analysis, which can be adapted for this compound.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Instrument | Shimadzu Nexera X2 or equivalent[2][9] |
| Column | Restek Raptor Biphenyl (50 x 3 mm, 2.7 µm) or equivalent[2] |
| Column Temperature | 40 °C[2][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Flow Rate | 0.4 mL/min[2][9] |
| Injection Volume | 5-10 µL[3][5] |
Table 2: Example Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer[9][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[9][10] |
| Precursor Ion (Q1) | Specific m/z for this compound |
| Product Ion (Q3) | Specific m/z for this compound |
| Collision Energy | Optimized for the specific MRM transition |
Table 3: Typical Calibration Curve and Quality Control (QC) Parameters
| Parameter | Typical Range/Value |
| Calibration Range | 0.5 - 500 ng/mL[7] |
| QC Levels | 1.5, 7.5, 75, 300 ng/mL[7] |
| Regression Model | Linear or Quadratic with 1/x weighting[7] |
| Acceptance Criteria | ±15% deviation from nominal (±20% at LLOQ) |
Visualized Workflows
Troubleshooting Workflow for Calibration Curve Issues
Caption: A troubleshooting decision tree for non-linear calibration curves.
General LC-MS/MS Workflow for this compound Quantification
Caption: A generalized workflow for quantifying this compound.
References
- 1. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. spectralabsci.com [spectralabsci.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. chemrxiv.org [chemrxiv.org]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Inter-laboratory Comparison of 4'-Hydroxynordiazepam Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for understanding the analytical landscape of 4'-Hydroxynordiazepam, a metabolite of several benzodiazepines. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the common analytical methodologies and provides a template for internal evaluation and comparison.
The accurate quantification of this compound is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. Inter-laboratory comparison studies, also known as proficiency testing or round-robin studies, are essential for establishing the reliability and comparability of analytical methods across different laboratories. Unfortunately, a comprehensive, publicly accessible inter-laboratory comparison study specifically detailing the quantitative analysis of this compound could not be identified during the research for this guide.
This guide, therefore, focuses on providing the common experimental protocols and a framework for data presentation that can be used by laboratories to conduct their own internal or collaborative comparisons.
Data Presentation: A Framework for Comparison
In the absence of public data, the following table provides a template for summarizing quantitative data from an inter-laboratory comparison of this compound analysis. Laboratories can use this structure to compare their in-house methods or results from collaborating facilities.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Reference Method |
| Analytical Method | LC-MS/MS | GC-MS | LC-MS/MS | (e.g., Certified Reference Material protocol) |
| Sample Matrix | Urine | Plasma | Urine | Plasma |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL | e.g., 1.0 ng/mL | e.g., 0.2 ng/mL | e.g., 0.1 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1.5 ng/mL | e.g., 3.0 ng/mL | e.g., 0.6 ng/mL | e.g., 0.3 ng/mL |
| Accuracy (% Recovery) | e.g., 98% | e.g., 95% | e.g., 102% | 100% |
| Precision (%RSD) | e.g., 4.5% | e.g., 6.8% | e.g., 3.2% | < 2% |
| Linearity (R²) | e.g., 0.998 | e.g., 0.995 | e.g., 0.999 | > 0.99 |
Experimental Protocols: Common Methodologies
The following sections detail generalized experimental protocols for the analysis of this compound in biological matrices, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the most common and sensitive technique for the quantification of benzodiazepines and their metabolites in biological fluids.
1. Sample Preparation:
-
Enzymatic Hydrolysis: For urine samples, a hydrolysis step is often necessary to cleave glucuronide conjugates. This typically involves incubation with a β-glucuronidase enzyme at a specific temperature and pH.
-
Solid-Phase Extraction (SPE): This is a common clean-up and concentration step. A mixed-mode cation exchange SPE cartridge is often used.
-
Conditioning: The cartridge is conditioned with methanol followed by water.
-
Loading: The pre-treated sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of solvents (e.g., water, acidic buffer, hexane) to remove interfering substances.
-
Elution: The analyte of interest is eluted with a solvent mixture, often containing a base like ammonium hydroxide in an organic solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another widely used technique, though it often requires derivatization.
1. Sample Preparation:
-
Hydrolysis and Extraction: Similar to the LC-MS/MS protocol, hydrolysis (for urine) and extraction (SPE or liquid-liquid extraction) are performed.
-
Derivatization: To improve the volatility and thermal stability of this compound, a derivatization step is usually required. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used.
2. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound.
-
Visualizing the Workflow
To illustrate the general process of this compound analysis, the following diagrams depict a typical experimental workflow and the logical relationship in method selection.
Figure 1. A generalized experimental workflow for the analysis of this compound.
Figure 2. Logical relationships influencing the choice of analytical method.
A Comparative Analysis of ELISA and LC-MS/MS for the Detection of 4'-Hydroxynordiazepam
In the realm of clinical and forensic toxicology, the accurate detection of benzodiazepines and their metabolites is paramount. 4'-Hydroxynordiazepam, a metabolite of several benzodiazepine drugs, is a key analyte in determining benzodiazepine exposure. This guide provides a detailed comparison of two prevalent analytical techniques for its detection: the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory method. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and methodological nuances of these techniques.
Performance Comparison: ELISA vs. LC-MS/MS
The choice of analytical method depends on the specific requirements of the study, including the need for high throughput screening or definitive confirmation and quantification. The following table summarizes the key performance metrics for a representative benzodiazepine metabolite, oxazepam, which is structurally similar to this compound and for which comparative data is more readily available.
| Performance Metric | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody reaction with enzymatic signal amplification | Separation by chromatography and detection by mass-to-charge ratio |
| Limit of Detection (LOD) | Typically in the range of 5-20 ng/mL for a panel of benzodiazepines | 0.5 - 5 ng/mL for specific benzodiazepines[1] |
| Limit of Quantification (LOQ) | Not typically used for quantification in screening assays | 1 - 25 ng/mL for specific benzodiazepines |
| Specificity | Prone to cross-reactivity with structurally similar compounds, can lead to false positives[2] | High, based on specific molecular fragmentation patterns |
| Accuracy | Semi-quantitative, can overestimate concentrations compared to LC-MS/MS[2] | High, provides accurate quantification |
| Precision (%CV) | Generally <15% for qualitative results | Intra-day: 3-20%, Inter-day: 4-21%[3] |
| Throughput | High, suitable for screening large numbers of samples | Lower, more time-consuming per sample |
| Cost per Sample | Lower | Higher[1] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) - Screening Method
This protocol outlines a typical competitive ELISA for the detection of benzodiazepines in urine.
1. Sample Preparation:
-
Urine samples are typically diluted with a provided assay buffer. For some matrices like hair, an initial extraction step is required.[4]
2. Assay Procedure:
-
Aliquots of the diluted samples, calibrators, and controls are added to the wells of a microplate pre-coated with anti-benzodiazepine antibodies.
-
A fixed amount of benzodiazepine-enzyme conjugate is then added to each well.
-
The plate is incubated, during which the benzodiazepines in the sample and the enzyme-labeled benzodiazepine compete for binding to the antibodies on the plate.
-
After incubation, the wells are washed to remove any unbound components.
3. Signal Detection:
-
A substrate solution is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.
-
The intensity of the color is inversely proportional to the concentration of benzodiazepines in the sample.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
4. Data Interpretation:
-
The absorbance of the samples is compared to the absorbance of a pre-defined cut-off calibrator. Samples with absorbance values below the cut-off are considered positive.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Confirmatory Method
This protocol describes a general procedure for the confirmation and quantification of benzodiazepines in biological samples.
1. Sample Preparation:
-
Hydrolysis: For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often employed to cleave glucuronide conjugates and detect total benzodiazepine concentrations.[5]
-
Extraction: This is followed by either liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes from the sample matrix.[4]
-
Reconstitution: The extracted and dried residue is reconstituted in a solvent compatible with the LC mobile phase.
2. LC Separation:
-
An aliquot of the reconstituted sample is injected into a liquid chromatograph.
-
The analytes are separated on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate.
3. MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The analytes are ionized, typically using electrospray ionization (ESI).
-
The precursor ions corresponding to the specific benzodiazepines are selected and fragmented in the collision cell.
-
Specific product ions are then monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive detection and quantification.
4. Data Analysis:
-
The presence of a benzodiazepine is confirmed by the presence of the correct precursor and product ions at the expected retention time.
-
Quantification is achieved by comparing the peak area of the analyte to that of a deuterated internal standard and referencing a calibration curve.
Workflow for this compound Detection
The following diagram illustrates the typical workflow for the detection of this compound, from initial screening to final confirmation.
Caption: Workflow for Benzodiazepine Detection.
Conclusion
The selection of an appropriate analytical method for the detection of this compound is contingent on the specific analytical goal. ELISA serves as a rapid and cost-effective screening tool, ideal for high-throughput analysis of a large number of samples. However, its semi-quantitative nature and potential for cross-reactivity necessitate the confirmation of positive results.[2] LC-MS/MS provides the high sensitivity, specificity, and accuracy required for unambiguous confirmation and precise quantification, establishing it as the gold standard for forensic and clinical applications.[1] A combined approach, utilizing ELISA for initial screening followed by LC-MS/MS for confirmation, offers an efficient and reliable strategy for the comprehensive detection of this compound.
References
- 1. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
4'-Hydroxynordiazepam vs. Nordiazepam: A Comparative Guide to Long-Term Diazepam Metabolites
In the landscape of clinical and forensic toxicology, the accurate identification of long-term drug metabolites is paramount for monitoring compliance, detecting misuse, and understanding pharmacokinetic profiles. For diazepam, a widely prescribed benzodiazepine, its metabolic fate dictates the window of detection. This guide provides a comprehensive comparison of nordiazepam and 4'-hydroxynordiazepam as long-term metabolites of diazepam, drawing upon experimental data to elucidate their respective roles and detection profiles.
The Metabolic Pathway of Diazepam: A Focus on Major Metabolites
Diazepam undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, leading to the formation of several pharmacologically active metabolites. The principal metabolic pathways are N-demethylation and 3-hydroxylation.
N-demethylation of diazepam produces its major and most persistent metabolite, nordiazepam (also known as desmethyldiazepam).[1] Concurrently, 3-hydroxylation of diazepam results in the formation of temazepam. Both nordiazepam and temazepam can then be further metabolized to oxazepam.[1] Oxazepam is the final common metabolic product before undergoing glucuronidation and excretion in the urine.[1][2]
It is important to note that a comprehensive search of scientific literature does not yield significant evidence for This compound as a major or commonly monitored long-term metabolite of diazepam. The primary focus for long-term detection remains on nordiazepam due to its exceptionally long elimination half-life. It is plausible that the term this compound may be a misnomer for other hydroxylated metabolites, or it represents a very minor metabolic product not typically targeted in routine toxicological analyses.
References
UPLC vs. HPLC: A Comparative Guide to the Separation of 4'-Hydroxynordiazepam
For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and efficient quantification of pharmaceutical compounds and their metabolites. This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the separation of 4'-Hydroxynordiazepam, a metabolite of nordiazepam. This comparison is supported by experimental data from studies on related benzodiazepines, highlighting the key performance differences between the two techniques.
Performance Comparison: UPLC and HPLC
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in significant improvements in resolution, sensitivity, and speed of analysis. In the context of benzodiazepine analysis, including compounds like this compound, UPLC consistently demonstrates superior performance over traditional HPLC.
A key advantage of UPLC is the substantial reduction in analysis time. For a panel of benzodiazepines, routine run times with HPLC can be around 40 minutes, whereas UPLC can achieve the same or better separation in as little as 4 to 15 minutes.[1][2] This increased throughput is a significant benefit in high-volume laboratory settings.
Furthermore, UPLC offers enhanced chromatographic resolution and sensitivity.[1] The smaller particle size in UPLC columns leads to more efficient separation, resulting in sharper and narrower peaks. This is particularly advantageous when separating structurally similar compounds or when analyzing low-level metabolites in complex biological matrices. The increased sensitivity of UPLC allows for lower limits of detection (LOD) and quantification (LOQ), which is critical for trace-level analysis in toxicological and pharmacokinetic studies.
The reduced column dimensions and higher efficiency of UPLC also lead to a significant decrease in solvent consumption.[1][2] A typical HPLC analysis of benzodiazepines might consume 40 mL of mobile phase per run, while a UPLC method can achieve the same separation using as little as 21.5 mL, thereby reducing operational costs and environmental impact.[2]
The following table summarizes the key performance differences between UPLC and HPLC for the separation of benzodiazepines, which are indicative of the expected performance for this compound.
| Parameter | UPLC | HPLC |
| Analysis Time | 4 - 15 minutes[1][2] | ~ 40 minutes[1][2] |
| Resolution | Superior chromatographic resolution[1] | Good, but generally lower than UPLC |
| Sensitivity | Enhanced sensitivity[1] | Lower sensitivity compared to UPLC |
| Solvent Consumption | Reduced (e.g., ~21.5 mL per run)[2] | Higher (e.g., ~40 mL per run)[2] |
| Column Particle Size | < 2 µm | 3 - 5 µm |
| Operating Pressure | Higher | Lower |
Experimental Protocols
Below are representative experimental protocols for the analysis of benzodiazepines using UPLC and HPLC. These methods can be adapted and optimized for the specific analysis of this compound.
UPLC Method for Benzodiazepine Analysis
This method is based on a rapid and comprehensive UHPLC-MS/MS approach for the analysis of a panel of 26 benzodiazepines.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: 15% B to 55% B over 3 minutes, then to 95% B, hold for 0.5 minutes, and return to initial conditions.
-
Detector: Tandem Mass Spectrometer (MS/MS)
HPLC Method for Benzodiazepine Analysis
This method is adapted from a validated HPLC procedure for the simultaneous determination of five benzodiazepines, including nordiazepam.[3]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 2.32) in a 37:63 ratio[1]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C[3]
-
Detector: UV detector at 214 nm[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for chromatographic analysis, highlighting the key stages from sample preparation to data analysis. While the overall process is similar for both UPLC and HPLC, the key differences lie in the chromatographic separation step, where UPLC offers significant advantages in speed and efficiency.
References
A Comparative Guide to the Analysis of 4'-Hydroxynordiazepam: Immunoassay vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques, immunoassay and mass spectrometry, for the analysis of 4'-Hydroxynordiazepam, a metabolite of several benzodiazepine drugs.
The choice of analytical method can significantly impact the accuracy, sensitivity, and specificity of results in both research and clinical settings. While immunoassays offer a rapid and high-throughput screening solution, mass spectrometry provides a more definitive and quantitative confirmation. This guide explores the principles, performance characteristics, and typical experimental protocols for each technique to aid in the selection of the most appropriate method for your analytical needs.
Quantitative Performance Comparison
Due to a lack of direct cross-validation studies specifically for this compound, the following table summarizes typical performance characteristics for the analysis of benzodiazepine metabolites by immunoassay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are illustrative and can vary based on the specific assay, instrument, and laboratory conditions.
| Performance Metric | Immunoassay (Screening) | Mass Spectrometry (LC-MS/MS) (Confirmation) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ions |
| Typical Cut-off | 200 ng/mL[1] | - |
| Limit of Detection (LOD) | ~0.0025 mg/L (for some benzodiazepines)[2] | 0.5 ng/mL[3] |
| Limit of Quantitation (LOQ) | ~0.005 mg/L (for some benzodiazepines)[2] | 1 ng/mL[3] |
| Accuracy (% Bias) | Semi-quantitative | ±12%[3] |
| Precision (%RSD) | Qualitative result | Intra-day: 3–20%, Inter-day: 4–21%[3] |
| Specificity | Can exhibit cross-reactivity with other benzodiazepines and metabolites.[4] | High, based on specific molecular fragmentation. |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
Experimental Workflows and Methodologies
The selection of an analytical method is often guided by the specific requirements of the study, including the need for high-throughput screening or definitive quantitative analysis. The following diagrams and protocols outline the typical workflows for immunoassay and mass spectrometry.
Detailed Experimental Protocols
Immunoassay Screening Protocol (General)
Immunoassays are commonly used for the initial screening of benzodiazepines in urine samples.[5] These assays are based on the principle of competitive binding, where the drug or drug metabolite in the sample competes with a labeled drug for a limited number of antibody binding sites.[6]
-
Sample Collection: Collect a urine sample (1-2 mL) in a clean container. Samples can be tested immediately or stored at 2-8°C for up to 48 hours, or frozen at -20°C for longer storage.[1]
-
Test Preparation: Allow the test device and urine sample to equilibrate to room temperature (15-28°C) before testing.[1]
-
Assay Procedure:
-
Add the urine sample to the sample well of the test device.[1]
-
The sample migrates via capillary action along the membrane.
-
Antibodies specific to benzodiazepines are coated on the test line region.
-
-
Interpretation of Results:
-
Negative: Two colored bands appear, one in the control region and one in the test region. This indicates that the benzodiazepine level is below the detection cut-off.[1][6]
-
Positive: Only one colored band appears in the control region. The absence of a band in the test region indicates a benzodiazepine level at or above the cut-off concentration.[1][6]
-
Invalid: If a colored band does not appear in the control region, the test is invalid.
-
-
Confirmation: Presumptive positive results should be confirmed by a more specific method, such as LC-MS/MS.[1] It is important to note that some immunoassays may have poor cross-reactivity with glucuronidated metabolites, potentially leading to false-negative results.[5]
Mass Spectrometry (LC-MS/MS) Confirmation Protocol (General)
Liquid chromatography-tandem mass spectrometry is considered the gold standard for the confirmation and quantification of benzodiazepines and their metabolites due to its high sensitivity and specificity.[5]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of blood or urine sample, add an internal standard.
-
Perform a sample pretreatment, which may include enzymatic hydrolysis to cleave glucuronide conjugates.
-
Load the sample onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest using an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and sensitivity.
-
-
Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Conclusion
The choice between immunoassay and mass spectrometry for the analysis of this compound depends on the specific analytical goals. Immunoassays serve as a valuable tool for rapid, high-throughput screening, particularly in clinical and forensic toxicology. However, their semi-quantitative nature and potential for cross-reactivity necessitate confirmation of positive results by a more robust and specific method.
Mass spectrometry, specifically LC-MS/MS, provides the highest level of confidence for the definitive identification and accurate quantification of this compound. While the instrumentation is more expensive and the workflow more complex, the superior sensitivity, specificity, and accuracy of LC-MS/MS make it the preferred method for research, drug development, and confirmatory testing. For comprehensive and reliable results, a two-tiered approach, utilizing immunoassay for initial screening followed by LC-MS/MS for confirmation, is often the most effective strategy.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 4. medcentral.com [medcentral.com]
- 5. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlas-medical.com [atlas-medical.com]
Accuracy and precision of 4'-Hydroxynordiazepam quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. 4'-Hydroxynordiazepam, a metabolite of nordiazepam, serves as a crucial analyte in monitoring the metabolic fate of its parent compounds. This guide provides a comparative overview of the most common bioanalytical methods employed for the quantification of this compound and structurally similar benzodiazepines: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
While specific performance data for this compound is limited in publicly available literature, this guide summarizes the typical performance characteristics for closely related benzodiazepine metabolites, such as nordiazepam and oxazepam, to provide a reliable reference for researchers.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and the specific goals of the study. The following table summarizes the key performance parameters of LC-MS/MS, GC-MS, and Immunoassay methods for the quantification of benzodiazepine metabolites.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Antibody-based detection of the target analyte or related structures. |
| Selectivity | Very High | High to Very High | Variable (potential for cross-reactivity) |
| Sensitivity (Typical LOQ) | 0.1 - 1 ng/mL | 0.15 - 1.5 ng/mL[1] | ~200 ng/mL (screening cutoff)[2][3] |
| Precision (%CV) | < 15% | < 15%[4] | Variable |
| Accuracy (%Bias) | ± 15% | ± 15% | Variable |
| Linearity | Excellent over a wide dynamic range | Good, but may require derivatization | Limited, primarily qualitative or semi-quantitative |
| Sample Throughput | High | Moderate | Very High |
| Derivatization | Generally not required | Often required for polar metabolites | Not required |
| Matrix Effects | Can be significant, requires careful management | Less common, but can occur | Can be significant |
Experimental Protocols and Methodologies
A well-defined experimental protocol is critical for achieving reliable and reproducible results. Below are detailed methodologies for each of the discussed quantification techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant is collected for analysis.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids. An organic solvent is added to the aqueous biological sample, and after mixing and separation of the layers, the analyte-rich organic layer is collected, evaporated, and the residue is reconstituted in the mobile phase.[1]
-
Solid-Phase Extraction (SPE): This method provides a more efficient and cleaner sample extract compared to LLE. The sample is loaded onto a sorbent bed that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of benzodiazepines.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the quantification of thermally stable and volatile compounds. For many benzodiazepine metabolites, derivatization is necessary to improve their volatility and chromatographic properties.[8]
Sample Preparation:
-
Enzymatic Hydrolysis: For urine samples, a hydrolysis step using β-glucuronidase is often performed to cleave glucuronide conjugates and measure the total concentration of the metabolite.[8][9]
-
Extraction: LLE or SPE is used to isolate the analyte from the biological matrix.[8][9]
-
Derivatization: The extracted analyte is derivatized to increase its volatility and thermal stability. Common derivatizing agents for benzodiazepines include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4][8]
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Immunoassays
Immunoassays are widely used for the initial screening of benzodiazepines in urine due to their high throughput and ease of use. However, their specificity can be a limitation.
Methodology:
Immunoassays are based on the principle of competitive binding, where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. The amount of bound labeled drug is inversely proportional to the concentration of the drug in the sample. Common immunoassay techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cloned Enzyme Donor Immunoassay (CEDIA) [2]
-
Enzyme Multiplied Immunoassay Technique (EMIT)
Cross-Reactivity:
A significant consideration for immunoassays is the potential for cross-reactivity. The antibodies used in these assays may bind to structurally related compounds, leading to a positive result even in the absence of the specific target analyte. While some assays are designed to detect a broad class of benzodiazepines, their cross-reactivity with specific metabolites like this compound is often not well-characterized and can be low for glucuronidated metabolites.[3][10] Therefore, all positive immunoassay results should be confirmed by a more specific method like LC-MS/MS or GC-MS.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical bioanalytical quantification process, the following diagrams are provided.
Caption: General workflow for bioanalytical quantification.
Caption: Decision tree for selecting a quantification method.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. LC-MS/MS stands out as the most sensitive and selective method, making it ideal for pharmacokinetic studies and regulatory submissions. GC-MS offers a robust alternative, particularly when derivatization is feasible and high sensitivity is required. Immunoassays are best suited for high-throughput screening applications, with the critical caveat that all positive results must be confirmed by a more specific technique. Researchers should carefully validate their chosen method to ensure the accuracy and precision of their results, adhering to regulatory guidelines for bioanalytical method validation.
References
- 1. A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. irispublishers.com [irispublishers.com]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method for the simultaneous determination of diazepam, atropine and pralidoxime in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Diazepam Metabolism to 4'-Hydroxynordiazepam Across Species
A comprehensive guide for researchers and drug development professionals on the species-specific metabolic pathways of diazepam, with a focus on the formation of 4'-hydroxynordiazepam. This document provides a comparative overview of metabolic rates, involved enzymes, and detailed experimental protocols.
The metabolism of diazepam, a widely prescribed benzodiazepine, exhibits significant variability across different species. Understanding these differences is crucial for preclinical drug development and the extrapolation of animal data to humans. One of the key metabolic pathways is the hydroxylation of its primary active metabolite, nordiazepam, at the 4'-position of the phenyl group, leading to the formation of this compound. This guide provides a comparative analysis of this specific metabolic route in various species, presenting available quantitative data and the methodologies used for its investigation.
Metabolic Pathway of Diazepam
Diazepam is primarily metabolized in the liver through two main pathways: N-demethylation to nordiazepam (desmethyldiazepam) and C3-hydroxylation to temazepam. Nordiazepam, which is also pharmacologically active, is further metabolized, including through hydroxylation. The formation of this compound is a significant pathway in certain species and is catalyzed by cytochrome P450 (CYP) enzymes.
Caption: Metabolic pathway of diazepam highlighting the formation of this compound.
Comparative Metabolism Data
While specific kinetic data for the formation of this compound is limited in publicly available literature, studies on diazepam and nordiazepam metabolism in liver microsomes and hepatocytes from various species indicate significant qualitative and quantitative differences.
It has been observed that species with a high intrinsic clearance of nordiazepam also tend to exhibit significant hydroxylation at the 4'-position. For instance, the principal metabolite of diazepam in rat hepatocytes has been identified as 4'-hydroxydiazepam, which is structurally very similar to this compound and suggests a high capacity for 4'-hydroxylation in this species.
Table 1: Qualitative Comparison of Diazepam Metabolism to Hydroxylated Metabolites in Different Species
| Species | Primary Metabolic Pathways | Formation of 4'-Hydroxylated Metabolites | Key Enzymes Involved (General Diazepam Metabolism) |
| Human | N-demethylation, C3-hydroxylation | Minor pathway | CYP2C19, CYP3A4 |
| Rat | N-demethylation, C3-hydroxylation, 4'-hydroxylation | Significant pathway for diazepam | CYP2C11, CYP3A family |
| Dog | N-demethylation is a major pathway | Information not readily available | CYP enzymes |
| Monkey (Cynomolgus) | N-demethylation is a major pathway | Information not readily available | CYP enzymes |
Note: This table is a summary based on available literature and highlights the general trends in diazepam metabolism. Quantitative data for this compound formation is not consistently available across all species.
Experimental Protocols
The following section details a general methodology for studying the in vitro metabolism of diazepam to this compound using liver microsomes. This protocol can be adapted for different species.
Preparation of Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
-
Tissue Homogenization: Fresh or frozen liver tissue is homogenized in a cold buffer solution (e.g., potassium phosphate buffer with KCl).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different cellular components. The final high-speed centrifugation step pellets the microsomal fraction.
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer with glycerol) and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
In Vitro Incubation
This step involves incubating the substrate (nordiazepam) with the liver microsomes in the presence of necessary cofactors.
-
Reaction Mixture: A typical incubation mixture in a microcentrifuge tube or 96-well plate includes:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Liver microsomes (e.g., 0.2-1.0 mg/mL protein)
-
Nordiazepam (substrate) at various concentrations to determine enzyme kinetics.
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specific time period (e.g., 15-60 minutes) in a shaking water bath.
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
Sample Analysis (HPLC)
High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and quantify the parent drug and its metabolites.
-
Sample Preparation: The terminated reaction mixture is centrifuged to remove precipitated proteins. The supernatant is then transferred to an HPLC vial for analysis.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength or mass spectrometry (LC-MS) for higher sensitivity and specificity.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with a known concentration of the metabolite.
Data Analysis
-
Enzyme Kinetics: The rate of metabolite formation is plotted against the substrate concentration. Michaelis-Menten kinetics are often applied to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
Caption: A typical experimental workflow for in vitro metabolism studies.
Conclusion
The metabolism of diazepam, and specifically the formation of this compound, is a complex process that varies significantly between species. While quantitative data for this specific metabolic pathway remains sparse, qualitative evidence suggests that 4'-hydroxylation is a more prominent route in some species, such as the rat, compared to humans. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies to further elucidate these species-specific differences. A deeper understanding of these metabolic pathways is essential for the accurate prediction of drug efficacy and safety in humans based on preclinical animal models.
Proficiency Testing for 4'-Hydroxynordiazepam Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development and toxicology, ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) serves as a critical tool for external quality assessment, allowing laboratories to compare their performance against peers and established reference standards. This guide provides a comparative overview of proficiency testing considerations for the analysis of 4'-Hydroxynordiazepam, a metabolite of nordiazepam, which itself is a major metabolite of several benzodiazepines like diazepam and chlordiazepoxide.
While specific proficiency testing programs explicitly listing this compound are not broadly advertised, laboratories analyzing this compound can participate in broader toxicology and benzodiazepine-focused PT schemes offered by various accredited bodies. Participation in these programs provides an invaluable external validation of a laboratory's analytical capabilities.
Leading Proficiency Testing Providers
Several organizations are recognized for their comprehensive toxicology proficiency testing programs, which may include benzodiazepine metabolites. Laboratories analyzing this compound should inquire with these providers about the specific inclusion of this analyte or the possibility of custom-designed PT samples.
-
LGC AXIO Proficiency Testing: LGC offers a well-established Toxicology (TOX) scheme that covers a wide range of drugs and their metabolites in biological matrices. This program is accredited to ISO/IEC 17043, ensuring the competence of the provider and the quality of the PT scheme.
-
College of American Pathologists (CAP): CAP provides a variety of toxicology proficiency testing surveys that are essential for clinical laboratories seeking accreditation. Their programs encompass a broad menu of analytes, and inquiries regarding specific benzodiazepine metabolites are encouraged.
-
RTC (a subsidiary of MilliporeSigma): RTC offers a range of certified reference materials and proficiency testing samples. Their programs are also accredited to ISO/IEC 17043, providing confidence in the quality of their PT schemes.
Performance Comparison in Proficiency Testing
The primary goal of participating in a proficiency testing program is to assess the accuracy and reliability of a laboratory's analytical methods. Performance is typically evaluated based on the deviation of the laboratory's reported result from the assigned value of the PT sample. Key performance indicators include:
-
Z-score: This is a standardized measure of a laboratory's performance, indicating how many standard deviations the laboratory's result is from the mean of all participating laboratories. A Z-score between -2 and 2 is generally considered satisfactory.
-
Bias: This measures the systematic difference between a laboratory's results and the reference value.
-
Precision: This assesses the random error of a laboratory's measurements, typically evaluated over multiple PT rounds.
The following table outlines a hypothetical comparison of laboratory performance for a benzodiazepine metabolite analysis within a proficiency testing scheme.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Reported Concentration (ng/mL) | 8.5 | 9.8 | 7.2 | Assigned Value: 8.0 ng/mL |
| Z-score | 0.5 | 1.8 | -0.8 | -2 to 2 |
| Bias (%) | +6.25% | +22.5% | -10.0% | < ±20% |
| Precision (CV%) | 4.5% | 8.2% | 5.1% | < 15% |
In this example, Laboratory A demonstrates strong performance with low bias and high precision. Laboratory B shows a significant positive bias, suggesting a potential systematic error in their methodology. Laboratory C's results are within the acceptable range but show a negative bias.
Experimental Protocols for this compound Analysis
The analysis of this compound in biological matrices, such as urine or blood, typically involves sophisticated analytical techniques to ensure high sensitivity and specificity. The most common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
A typical experimental workflow for the analysis of this compound is as follows:
Caption: Experimental workflow for this compound analysis.
Detailed Methodological Steps:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A common technique for cleaning up the sample and concentrating the analyte. A mixed-mode cation exchange SPE cartridge is often used for benzodiazepines.
-
Liquid-Liquid Extraction (LLE): An alternative method where the analyte is extracted from the aqueous sample into an immiscible organic solvent.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: A reversed-phase C18 column is typically used to separate this compound from other matrix components and benzodiazepine metabolites. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is common.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
The following diagram illustrates the logical relationship in developing and validating an analytical method for this compound, a process that is externally verified through proficiency testing.
Caption: Method validation and proficiency testing relationship.
Conclusion
Proficiency testing is an indispensable component of a laboratory's quality management system, particularly for the analysis of less common metabolites like this compound. While dedicated PT programs for this specific analyte may not be readily available, participation in broader toxicology schemes provides a robust mechanism for assessing and improving analytical performance. By employing validated and sensitive methods like LC-MS/MS and actively participating in external quality assessment, laboratories can ensure the delivery of accurate and reliable results for both research and clinical applications.
The Elusive Urinary Profile of 4'-Hydroxynordiazepam: A Challenge for Comparative Analysis
Researchers and drug development professionals seeking a definitive reference range for 4'-Hydroxynordiazepam in urine will find a notable scarcity of data, precluding the establishment of a standardized therapeutic or toxicological window for this specific metabolite. While the metabolism of diazepam is extensively studied, the focus has predominantly been on its major metabolites: nordiazepam, temazepam, and oxazepam. Consequently, this compound remains a minor and less-characterized component in urinary drug monitoring, making direct comparisons with alternative biomarkers challenging.
Current analytical methodologies, primarily immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are adept at detecting a broad spectrum of benzodiazepines and their metabolites in urine. However, the available scientific literature and clinical data do not provide specific quantitative ranges for this compound that would be necessary to construct a robust comparative guide. The lack of established cut-off levels or typical concentration profiles following therapeutic administration of diazepam means that the detection of this compound is often qualitative rather than quantitative.
In contrast, extensive data is available for other diazepam metabolites, which serve as the primary targets in clinical and forensic toxicology. For instance, after a single oral dose of 5 mg of diazepam, the peak urinary concentrations of its major metabolites have been documented, providing a basis for comparison even in the absence of data for this compound.
Comparison of Major Diazepam Metabolites in Urine
To provide a framework for understanding the urinary excretion of diazepam metabolites, the following table summarizes pharmacokinetic data for the more prevalent compounds. It is important to note that these values can vary significantly based on individual metabolism, dosage, and frequency of use.
| Metabolite | Peak Concentration (Cmax) in Urine (ng/mL) | Time to Peak Concentration (Tmax) in Urine (hours) |
| Nordiazepam | ~1.17 | ~100.21 |
| Temazepam Glucuronide | ~145.61 | ~41.14 |
| Oxazepam Glucuronide | ~101.57 | ~165.86 |
Data derived from studies on the pharmacokinetics of diazepam and its metabolites following a single oral dose.
Metabolic Fate of Diazepam
The biotransformation of diazepam primarily occurs in the liver, involving cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19. The major metabolic pathways lead to the formation of nordiazepam (desmethyldiazepam), temazepam, and subsequently oxazepam, which are then conjugated with glucuronic acid for excretion in the urine. The pathway to this compound is not well-documented in mainstream toxicological literature, suggesting it is a minor metabolic route.
Comparison of different hydrolysis methods for 4'-Hydroxynordiazepam glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary methods for the hydrolysis of 4'-Hydroxynordiazepam glucuronide, a critical step in the analytical workflow for the detection and quantification of its parent aglycone. The choice of hydrolysis method can significantly impact the accuracy, precision, and efficiency of the analysis. Here, we objectively compare enzymatic and chemical hydrolysis techniques, providing supporting experimental data and detailed protocols to inform your method development.
Executive Summary
The hydrolysis of this compound glucuronide is dominated by two approaches: enzymatic hydrolysis using β-glucuronidase and chemical hydrolysis, typically with a strong acid. Enzymatic methods are generally preferred due to their high specificity and milder reaction conditions, which preserve the integrity of the target analyte. In contrast, acid hydrolysis, while rapid, is often associated with significant degradation of benzodiazepines, including nordiazepam and its hydroxylated metabolites.
Data Presentation: Comparison of Hydrolysis Methods
| Parameter | Enzymatic Hydrolysis (β-Glucuronidase) | Chemical Hydrolysis (Acid) |
| Principle | Catalytic cleavage of the glucuronic acid moiety by the β-glucuronidase enzyme. | Cleavage of the glucuronide bond using a strong acid and heat. |
| Specificity | High for β-glucuronide linkages. | Non-specific; can cause degradation of the analyte. |
| Analyte Stability | Generally good; minimal degradation of this compound. Some minor reductive transformation of similar benzodiazepines (e.g., oxazepam to nordiazepam) has been reported with certain enzyme preparations (<2.5%).[1] | Poor; significant degradation of nordiazepam and other benzodiazepines is well-documented. At pH 3, 20% of nordiazepam can be transformed within 12 days.[2][3] |
| Reaction Time | Varies by enzyme source: - Traditional sources (e.g., E. coli, Abalone, Helix pomatia): 30 minutes to 24 hours. - Recombinant enzymes (e.g., IMCSzyme™, B-One™): 5 to 30 minutes. | Typically 15 to 60 minutes. |
| Temperature | Varies by enzyme source: - Traditional sources: 37°C to 65°C. - Recombinant enzymes: Room temperature to 55°C. | Elevated temperatures (e.g., 60°C to 100°C) are often required. |
| pH | Optimal pH is typically between 4.5 and 7.0, depending on the enzyme source. | Strongly acidic conditions (e.g., concentrated HCl). |
| Advantages | - High specificity - Mild reaction conditions - High analyte recovery - Minimal side reactions | - Rapid reaction time - Inexpensive reagents |
| Disadvantages | - Cost of enzymes - Longer incubation times with some traditional enzymes - Potential for lot-to-lot variability in enzyme activity | - Significant analyte degradation and transformation[2][4][5] - Lack of specificity - Harsh reaction conditions require neutralization |
Experimental Protocols
Enzymatic Hydrolysis Protocols
1. Rapid Hydrolysis with Recombinant β-Glucuronidase (e.g., IMCSzyme™ or B-One™)
This protocol is optimized for speed and efficiency, making it suitable for high-throughput laboratories.
-
Materials:
-
Urine sample containing this compound glucuronide
-
Recombinant β-glucuronidase (e.g., IMCSzyme™ or a similar rapid enzyme)
-
Appropriate buffer (as recommended by the enzyme manufacturer, often a phosphate or acetate buffer)
-
Internal standard solution
-
-
Procedure:
-
To 1 mL of the urine sample, add the internal standard.
-
Add the manufacturer-recommended volume of hydrolysis buffer.
-
Add the specified amount of recombinant β-glucuronidase.
-
Vortex the mixture gently.
-
Incubate at the recommended temperature (often room temperature or up to 55°C) for the specified time (typically 5-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., by protein precipitation with acetonitrile or by acidification).
-
Centrifuge the sample to pellet precipitated proteins.
-
Analyze the supernatant containing the hydrolyzed this compound by LC-MS/MS or GC-MS.
-
2. Traditional Hydrolysis with β-Glucuronidase from Helix pomatia
This method is a more traditional approach and may require longer incubation times.
-
Materials:
-
Urine sample containing this compound glucuronide
-
β-Glucuronidase from Helix pomatia
-
0.2 M Sodium acetate buffer (pH 4.5)
-
Internal standard solution
-
-
Procedure:
-
To 1 mL of the urine sample, add the internal standard.
-
Add 0.5 mL of 0.2 M sodium acetate buffer (pH 4.5).
-
Add a sufficient activity of β-glucuronidase from Helix pomatia (e.g., 5,000 units).
-
Vortex the mixture.
-
Incubate at 56°C for 1 to 18 hours.
-
Cool the sample to room temperature.
-
Proceed with sample clean-up (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the extract for this compound.
-
Chemical Hydrolysis Protocol (Acid Hydrolysis)
Disclaimer: This method is provided for comparative purposes only. Acid hydrolysis is known to cause significant degradation of benzodiazepines and is generally not recommended for quantitative analysis.[4][5]
-
Materials:
-
Urine sample containing this compound glucuronide
-
Concentrated Hydrochloric Acid (HCl)
-
Internal standard solution
-
Sodium Hydroxide (NaOH) solution for neutralization
-
-
Procedure:
-
To 1 mL of the urine sample, add the internal standard.
-
Carefully add 0.1 mL of concentrated HCl.
-
Vortex the mixture.
-
Incubate in a heating block or water bath at 100°C for 30 minutes.
-
Cool the sample to room temperature.
-
Neutralize the sample by carefully adding NaOH solution to a pH of approximately 7.
-
Proceed with sample clean-up.
-
Analyze the extract for this compound, being mindful of potential degradation products.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of enzymatic and chemical hydrolysis for this compound glucuronide.
Caption: Product outcomes of enzymatic versus acid hydrolysis of this compound glucuronide.
Conclusion
For the hydrolysis of this compound glucuronide, enzymatic methods, particularly those employing recombinant β-glucuronidases, offer a superior approach in terms of analyte stability, specificity, and overall reliability of quantitative results. While acid hydrolysis presents a faster and cheaper alternative, the high risk of analyte degradation makes it unsuitable for most applications, especially in a regulated environment. The choice of a specific enzymatic protocol will depend on the laboratory's throughput needs, budget, and the specific requirements of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 4'-Hydroxynordiazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances such as 4'-Hydroxynordiazepam is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans, to ensure that this compound is handled and discarded in a manner that is safe, secure, and compliant with all applicable regulations.
Regulatory Framework
The disposal of this compound is governed by several federal agencies in the United States, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
Drug Enforcement Administration (DEA): As a benzodiazepine derivative, this compound is classified as a controlled substance. The DEA requires that all controlled substances be rendered "non-retrievable" upon disposal. This means the substance cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue. All destructions of controlled substances must be meticulously documented on a DEA Form 41.[1][2][3][4]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste.[5][6][7][8] While this compound is not specifically listed as a hazardous waste, it may exhibit hazardous characteristics (e.g., toxicity). Therefore, it is prudent to manage it as a hazardous pharmaceutical waste. A key provision of the EPA's regulations is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals.[6]
Disposal Options and Procedures
There are two primary compliant methods for the disposal of this compound from a laboratory setting:
-
Reverse Distributor: The most straightforward method is to transfer the waste to a DEA-registered reverse distributor. These specialized companies are authorized to handle and dispose of controlled substances in compliance with all federal and state regulations. The reverse distributor is responsible for completing the DEA Form 41.[3]
-
On-Site Destruction: For laboratories equipped to do so, on-site destruction is a viable option. This process must render the this compound non-retrievable. A detailed record of the destruction must be maintained on a DEA Form 41, and the destruction must be witnessed by at least two authorized employees.[2][3]
The following sections detail a recommended on-site destruction protocol using Ultraviolet (UV) light and hydrogen peroxide (H₂O₂), a method demonstrated to be effective for the degradation of benzodiazepines.
Health and Safety Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and any reagents used. If a specific SDS for this compound is unavailable, the SDS for a closely related compound, such as Nordiazepam, should be reviewed, assuming similar hazards.
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
-
Closed-toe shoes
Engineering Controls:
-
All procedures should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
On-Site Destruction Protocol: UV/H₂O₂ Degradation
This protocol is based on the principle of advanced oxidation, where UV light catalyzes the decomposition of hydrogen peroxide into highly reactive hydroxyl radicals, which then degrade the benzodiazepine structure.
4.1. Materials and Equipment
-
This compound waste
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized water
-
Sodium metabisulfite or sodium bisulfite for neutralization
-
pH meter or pH strips
-
UV photoreactor (a laboratory-scale setup with a UV lamp, typically a low-pressure mercury lamp emitting at 254 nm, and a quartz reaction vessel)
-
Stir plate and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
-
RCRA-compliant hazardous waste container
4.2. Experimental Procedure
-
Preparation of the Solution:
-
Carefully weigh the this compound waste to be destroyed.
-
Dissolve the waste in a minimal amount of a suitable solvent (e.g., methanol) if it is in solid form.
-
Transfer the solution to the quartz reaction vessel of the UV photoreactor.
-
Add deionized water to dilute the solution. The final concentration of the benzodiazepine should be in the range of 10-100 mg/L for efficient degradation.
-
Place a stir bar in the vessel and set it on a stir plate to ensure continuous mixing.
-
-
Initiation of Degradation:
-
While stirring, carefully add 30% hydrogen peroxide to the solution. A typical starting concentration of H₂O₂ is 10-50 mM. The optimal concentration may need to be determined empirically.
-
Turn on the UV lamp in the photoreactor.
-
Allow the reaction to proceed for a minimum of 2 hours. Studies on other benzodiazepines have shown significant degradation within this timeframe.
-
-
Monitoring and Completion of Reaction:
-
(Optional but recommended) If the laboratory has the analytical capability (e.g., HPLC), samples can be taken periodically to monitor the degradation of this compound.
-
The reaction is considered complete when the parent compound is no longer detectable or has reached a pre-determined low level.
-
-
Neutralization of Excess Hydrogen Peroxide:
-
After the degradation is complete, turn off the UV lamp.
-
Slowly add a neutralizing agent, such as sodium metabisulfite or sodium bisulfite, to the solution while stirring. This will quench any remaining hydrogen peroxide. Add the neutralizing agent in small portions until effervescence ceases.
-
-
Waste Disposal:
-
Check the pH of the final solution and adjust to a neutral pH (6-8) if necessary, using sodium hydroxide or sulfuric acid.
-
The final solution should be disposed of as hazardous waste in a properly labeled RCRA-compliant container. Even though the active pharmaceutical ingredient has been degraded, the solution may still contain byproducts and should not be disposed of down the drain.
-
4.3. Record Keeping
A comprehensive record of the destruction must be documented on a DEA Form 41. This includes:
-
Date of destruction
-
Method of destruction (UV/H₂O₂ degradation)
-
Drug name, strength, and quantity destroyed
-
Signatures of two authorized employees who witnessed the destruction
This form must be kept on file for a minimum of two years.[4]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Degradation Efficiency | ||
| Benzodiazepine Removal (UV/H₂O₂) | 73.8–100% in 20 min | |
| Reaction Conditions | ||
| Initial Benzodiazepine Concentration | 10-100 mg/L | Recommended |
| Hydrogen Peroxide (30%) Concentration | 10-50 mM | Recommended |
| Reaction Time | Minimum 2 hours | Recommended |
| Neutralizing Agent | ||
| Sodium Metabisulfite | Add until effervescence ceases | General Protocol |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory practice.
References
- 1. laballey.com [laballey.com]
- 2. laballey.com [laballey.com]
- 3. m.youtube.com [m.youtube.com]
- 4. coleparmer.com [coleparmer.com]
- 5. epfl.ch [epfl.ch]
- 6. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Reddit - The heart of the internet [reddit.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
